2-methyl-3-(1H-pyrazol-1-yl)propanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-pyrazol-1-ylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-7(5-8)6-10-4-2-3-9-10/h2-4,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABQNVUEYPPHEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Advanced Mass Spectrometry Fragmentation of Pyrazole-Containing Compounds
A Mechanistic & Practical Guide for Drug Development
Executive Summary
The pyrazole ring (
This guide moves beyond basic spectral matching. It deconstructs the causality of pyrazole fragmentation—explaining why specific bonds break, how to differentiate regioisomers (1,3- vs. 1,5-substituted), and how to design self-validating MS/MS protocols for impurity profiling.
Part 1: The Pyrazole Core & Ionization Physics
To predict fragmentation, one must first understand where the charge resides.[1] Pyrazole contains two nitrogen atoms:
-
N1 (Pyrrole-like): Contributes its lone pair to the aromatic sextet. It is non-basic and usually the site of alkyl/aryl substitution.
-
N2 (Pyridine-like): Has a lone pair orthogonal to the
-system. This is the primary site of protonation ( ) in Electrospray Ionization (ESI).
Critical Insight: In ESI+, the positive charge localizes on N2. Fragmentation is driven by the need to stabilize this charge, often triggering ring opening or the ejection of neutral molecules to restore aromaticity or form stable radical cations.
Part 2: Mechanistic Fragmentation Pathways
Unlike aliphatic chains that break randomly, pyrazoles follow distinct, energy-dependent pathways.
Mechanism A: The "Diazo" Extrusion (Loss of )
While the N-N bond is part of the aromatic system, high internal energy can induce a rearrangement where the N-N bond shortens, expelling molecular nitrogen (
-
Diagnostic Value: High. Indicates the integrity of the hydrazine backbone was intact prior to fragmentation.
-
Observation: Common in EI-MS but requires higher Collision Induced Dissociation (CID) energy in ESI.
Mechanism B: Nitrile Elimination (Loss of HCN/RCN)
This is the most pervasive pathway for 5-membered nitrogen heterocycles. The ring cleaves at the N1-N2 and C3-C4 bonds (or N1-C5), ejecting Hydrogen Cyanide (HCN, 27 Da) or an alkyl nitrile (RCN).
-
Pathway:
. -
Structural implication: If you see a loss of 41 Da (
) instead of 27 Da, the methyl group was likely at the C3 position, not N1.
Mechanism C: Substituent-Driven "Ortho" Effects
In 1-phenylpyrazoles (e.g., Celecoxib), the N1-phenyl bond is distinct. However, if there is a substituent at the C5 position (adjacent to N1), steric strain and "ortho-like" interaction can trigger unique losses, such as the ejection of the C5 substituent or the entire N1-aryl group.
Visualization: General Fragmentation Map
The following diagram illustrates the decision tree for pyrazole fragmentation.
Caption: Generalized fragmentation logic for pyrazole derivatives. Note that substituent loss often precedes ring cleavage in drug-like molecules.
Part 3: Case Studies in Drug Development
Case Study 1: Celecoxib (The Sulfonamide Interaction)
Celecoxib contains a 1,5-diaryl-3-trifluoromethyl pyrazole core.
-
Precursor: m/z 382
. -
Primary Fragment (m/z 302): Loss of
(80 Da). The sulfonamide group is more labile than the pyrazole ring. -
Secondary Fragment: Cleavage of the N1-phenyl ring.
-
Differentiation: The position of the
group (C3) vs. the tolyl group (C5) is confirmed by the specific nitrile loss sequence.
Case Study 2: Sildenafil (Fused Ring System)
Sildenafil (Viagra) features a pyrazolo[4,3-d]pyrimidin-7-one core.
-
Precursor: m/z 475
. -
Key Fragment (m/z 283): Cleavage of the sulfonyl-piperazine linkage. The pyrazole ring remains intact in the major fragment, demonstrating its relative stability compared to the sulfonamide bridge.
-
Deep Fragmentation (m/z 99): The N-methylpiperazine ring itself.
Data Summary: Characteristic Neutral Losses
| Neutral Loss (Da) | Entity Lost | Structural Inference |
| 27 | HCN | Unsubstituted pyrazole ring cleavage |
| 28 | Diazo character; hydrazine bridge integrity | |
| 41 | Methyl-substituted pyrazole (C3/C5) | |
| 77 | N1-Phenyl radical loss | |
| 80 | Sulfonamide substituent (common in COX-2 inhibitors) |
Part 4: Experimental Protocol (Self-Validating)
As a Senior Scientist, your method must be robust. "Just injecting" is insufficient. You must control the energy to distinguish between in-source decay and true MS/MS fragmentation.
Phase 1: Source Optimization (The "Soft" Start)
High cone voltages in ESI can cause "In-Source Fragmentation" (ISF), leading to false precursor identification.
-
Step: Infuse standard at 10 µL/min.
-
Action: Ramp Cone Voltage/Orifice Potential from 10V to 60V.
-
Validation: Plot intensity of
vs. Fragment Ions. Select the voltage where is maximal and fragments are <5%.
Phase 2: Energy-Resolved MS (ER-MS)
To differentiate isomers (e.g., 1,3-dimethyl vs 1,5-dimethyl pyrazole), single-energy CID is often insufficient.
-
Protocol: Acquire spectra at stepped Collision Energies (e.g., 10, 20, 30, 40, 50 eV).
-
Analysis: Construct "Breakdown Curves."
-
1,5-isomers typically fragment at lower energies due to steric strain between the N1 and C5 substituents.
-
1,3-isomers are thermodynamically more stable and require higher CE to break the ring.
-
Phase 3: Workflow Visualization
Caption: Step-by-step MS/MS workflow emphasizing energy ramping for isomer differentiation.
Part 5: Differentiation of Regioisomers (1,3 vs 1,5)
Differentiation of 1,3- and 1,5-disubstituted pyrazoles is a classic problem.
-
The 1,5-Isomer: The substituent at C5 is spatially close to the N1 substituent. This proximity facilitates Hydrogen Transfer or Steric Elimination .
-
Result: Higher abundance of fragments related to the loss of the N1 substituent.
-
-
The 1,3-Isomer: The substituents are distant. Fragmentation is dominated by ring cleavage (HCN loss).[2]
-
Protocol: Calculate the ratio of
. A higher ratio typically indicates the 1,5-isomer.
References
-
NIST. (2017).[3] Combining fragment ion and neutral loss matching during mass spectral library searching. Analytical Chemistry. Retrieved from [Link]
-
ResearchGate. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
National Institutes of Health (NIH). (2009). Structural determination of sildenafil and its analogues in dietary supplements by fast-atom bombardment collision-induced dissociation tandem mass spectrometry. Retrieved from [Link]
-
Asian Journal of Chemistry. (2013). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Retrieved from [Link]
Sources
- 1. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | PDF or Rental [articles.researchsolutions.com]
- 3. Combining fragment ion and neutral loss matching during mass spectral library searching: A new general-purpose algorithm applicable to illicit drug identification | NIST [nist.gov]
Technical Guide: Single-Crystal X-ray Diffraction of Substituted Pyrazoles
Structural Elucidation, Tautomeric Resolution, and Supramolecular Engineering
Executive Summary
In medicinal chemistry, the pyrazole ring is a privileged scaffold, present in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, for the structural chemist, substituted pyrazoles present a unique set of challenges: annular tautomerism (1H- vs. 2H- isomers) and a propensity to form amorphous oils rather than diffraction-quality crystals.
This guide provides a field-proven workflow for the solid-state characterization of substituted pyrazoles. It moves beyond standard operating procedures to address the specific crystallographic nuances of nitrogen-rich heterocycles, focusing on resolving proton disorder and mapping hydrogen-bond networks (supramolecular synthons) critical for bioavailability.
Part 1: The Structural Significance of Pyrazoles[1]
The Tautomerism Conundrum
The core challenge in pyrazole crystallography is defining the position of the acidic proton on the nitrogen atoms. In solution, 3-substituted and 5-substituted pyrazoles often exist in rapid equilibrium. In the solid state, however, the molecule freezes into a specific tautomer, defined by the hydrogen bond network.
-
1H-isomer: Proton resides on
. -
2H-isomer: Proton resides on
.
Why SCXRD is Non-Negotiable: NMR spectroscopy (
Supramolecular Synthons
Pyrazoles are "self-complementary" tectons. They act as both hydrogen bond donors (
-
Dimers (
): The most common motif, where two pyrazoles form a cyclic two-point hydrogen bond. -
Catemers (
): Infinite helical chains formed when steric bulk (e.g., tert-butyl groups) prevents dimerization.
Part 2: Crystal Growth Strategies for "Stubborn" Pyrazoles
Substituted pyrazoles, particularly those with flexible alkyl chains, frequently "oil out." The following protocol utilizes Salt Formation and Co-crystallization to enforce lattice rigidity.
Protocol A: The "Picrate/Acid" Driver
If neutral recrystallization (slow evaporation from Ethanol/Acetone) fails, use this method to generate ionic interactions that drive lattice formation.
Materials:
-
Target Pyrazole (Oil/Amorphous solid)
-
Picric Acid (Caution: Explosive when dry) or 3,5-Dinitrobenzoic acid.
-
Solvent: Methanol or Acetonitrile.
Step-by-Step Methodology:
-
Stoichiometry: Dissolve 0.1 mmol of the pyrazole oil in 2 mL of Methanol.
-
Acid Addition: Add 0.1 mmol of Picric Acid (or co-former) to the solution. The
difference ensures proton transfer, locking the pyrazole into a specific cationic form (Pyrazolium). -
Thermal Cycle: Heat the mixture to 50°C for 10 minutes to ensure homogeneity, then filter through a 0.45
PTFE syringe filter into a clean vial. -
Vapor Diffusion: Place the open vial inside a larger jar containing 10 mL of diethyl ether (anti-solvent). Cap the large jar tightly.
-
Harvest: Allow to stand undisturbed for 48-72 hours. The slow diffusion of ether will lower the solubility, forcing the pyrazolium salt to crystallize as distinct blocks or needles.
Self-Validation:
-
Success Indicator: Distinct color change (often yellow for picrates) and well-defined facets.
-
Failure Mode: If precipitate is amorphous, repeat with 3,5-dinitrobenzoic acid to alter the packing landscape.
Part 3: Data Collection & Refinement Strategies
Low-Temperature Data Collection
Rule: Always collect pyrazole data at 100 K (using liquid nitrogen cryostats).
-
Reasoning: Nitrogen atoms have high electron density. Thermal motion at room temperature smears this density, making it impossible to distinguish the
bond length (approx 0.86 Å) from the lone pair. Low temperature minimizes thermal ellipsoids, allowing precise location of the hydrogen atom.
Refinement of the N-H Proton (The Critical Step)
In the refinement software (SHELXL, OLEX2), the default "Add Hydrogens" button is insufficient for pyrazoles. You must validate the proton position manually.
Workflow:
-
Difference Fourier Map: After refining non-hydrogen atoms anisotropically, inspect the Difference Fourier map (
) around the nitrogen atoms. Look for a residual density peak of approx . -
Free Refinement: Initially, allow the coordinates
and isotropic thermal parameter ( ) of this peak to refine freely. -
Geometry Check: If the refined
distance deviates significantly from 0.86 Å (e.g., < 0.70 Å or > 1.10 Å), apply a distance restraint.-
SHELX Command:DFIX 0.86 0.01 N1 H1
-
-
Disorder Handling: If you see electron density peaks near both nitrogens (N1 and N2), you likely have Tautomeric Disorder .
-
Action: Assign partial occupancy (e.g., 50:50 or refined variable) to the protons on N1 and N2. Use PART commands to prevent bonding errors.
-
Visualization of Tautomeric Logic
The following diagram illustrates the decision logic for assigning tautomers based on diffraction data.
Caption: Logic flow for assigning pyrazole tautomers from residual electron density maps.
Part 4: Structural Analysis & Supramolecular Synthons[2][3]
Once the structure is solved, the analysis must move beyond bond lengths to intermolecular interactions. This is the "value-add" for drug development, explaining solubility and melting point variations.
Quantitative Data Summary
Structure reports should summarize hydrogen bond geometries using the standard criterion: distance
Table 1: Standard Hydrogen Bond Geometries in Pyrazoles
| Interaction Type | Donor (D) | Acceptor (A) | Typical Distance ( | Angle ( | Graph Set Motif |
| Homodimer | 2.85 - 2.95 Å | ||||
| Catemer | 2.80 - 3.00 Å | ||||
| Co-Crystal | 2.55 - 2.65 Å | ||||
| Weak Interaction | 3.40 - 3.80 Å | N/A |
The Crystallization Workflow Diagram
This diagram outlines the experimental path from synthesis to validated CIF.
Caption: Step-by-step workflow from crude synthesis to validated crystallographic model.
Part 5: Case Study & Applications
Case Study: 4-Iodopyrazole
Recent work completing the series of 4-halogenated pyrazoles highlights the sensitivity of these systems. While 4-bromo and 4-chloropyrazole form trimeric clusters, 4-iodopyrazole forms a catemeric chain.[1][2]
-
Implication: The larger iodine atom disrupts the planar trimer packing, forcing the molecules into a helical arrangement. This polymorphism directly affects the melting point and dissolution rate, critical parameters for formulation scientists.
Relevance to Drug Discovery
For a drug like Celecoxib , the pyrazole ring is the core pharmacophore. SCXRD studies of Celecoxib analogs reveal that the sulfonamide group often competes with the pyrazole nitrogen for hydrogen bonding. Understanding this competition (using the methods described above) allows chemists to design analogs with predictable solubility profiles by "blocking" or "activating" specific synthons.
References
-
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.[3] Acta Crystallographica Section B, 72(2), 171-179.
-
Infantes, L., & Motherwell, S. (2004). Prediction of H-bonding motifs for pyrazoles and oximes using the Cambridge Structural Database.[1][2] Structural Chemistry, 15, 173–184.[2]
-
Foces-Foces, C., et al. (2005). Classification of hydrogen-bond motives in crystals of NH-pyrazoles.[1][2] Arkivoc, 2006, 15–30.[2]
-
Moyano, S., et al. (2021). Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials.[2] Materials, 14, 4550.[2]
-
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8.
-
Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N. L. (1995). Graph sets: a language for describing hydrogen-bond patterns and their intermolecular relations. Angewandte Chemie International Edition, 34(15), 1555-1573.
Sources
theoretical DFT calculations for pyrazole tautomers
Advanced DFT Protocols for Pyrazole Tautomerism in Drug Discovery
Executive Summary
In medicinal chemistry, the pyrazole ring is a privileged scaffold, present in blockbuster drugs like Celecoxib , Ruxolitinib , and Crizotinib . However, its utility is complicated by annular tautomerism —the rapid migration of a proton between the N1 and N2 nitrogens. This phenomenon creates distinct chemical species (1H- vs. 2H-isomers) with vastly different hydrogen-bond donor/acceptor profiles, lipophilicities, and binding affinities.
Experimental determination of tautomeric ratios (e.g., via variable-temperature NMR) is often ambiguous due to fast exchange rates. Consequently, Density Functional Theory (DFT) has become the primary tool for predicting the bioactive tautomer. This guide details a rigorous, self-validating DFT workflow to accurately predict pyrazole tautomeric populations and transition states.
Part 1: The Tautomeric Landscape
1.1 The Chemical Problem
Unsubstituted pyrazole exists in a degenerate equilibrium where the 1H- and 2H- forms are identical. However, introducing a substituent at the C3 position breaks this symmetry, creating two distinct tautomers:
-
3-substituted-1H-pyrazole (
): Often sterically less hindered. -
5-substituted-1H-pyrazole (
): (Note: The 2H-tautomer is formally equivalent to the 1H-tautomer with the substituent at position 5).
Why it matters: In kinase inhibitors, the pyrazole often binds to the hinge region. If the protein pocket requires a hydrogen bond donor at a specific coordinate, only one tautomer will bind effectively. An error in predicting the dominant tautomer leads to incorrect docking scores and failed Structure-Activity Relationship (SAR) models.
1.2 The Mechanistic Reality
A common error in theoretical modeling is assuming a direct intramolecular 1,2-proton shift.
-
Direct Shift: High energy barrier (~45–50 kcal/mol) due to the strain of the three-membered ring transition state. This is forbidden under physiological conditions.
-
Solvent-Assisted Shift: The proton transfer is mediated by solvent molecules (water/methanol) or dimerization, lowering the barrier to < 15 kcal/mol. Your calculations must account for this.
Part 2: Computational Methodology (The "How-To")
To achieve chemical accuracy (< 1 kcal/mol error), standard organic DFT methods (e.g., B3LYP/6-31G*) are insufficient. You must account for dispersion forces and solvation free energies .
2.1 Functional Selection
-
Legacy (Avoid for final energy): B3LYP . It lacks dispersion corrections, often miscalculating the stability of compact tautomers where intramolecular non-covalent interactions exist.
-
Recommended (Thermodynamics): M06-2X or
B97X-D .-
Why: M06-2X (Minnesota functional) is heavily parameterized for non-covalent interactions and main-group thermochemistry.
B97X-D includes empirical dispersion corrections essential for accurate conformational energies.
-
-
Recommended (Kinetics/TS):
B97X-D . It performs exceptionally well for barrier heights.
2.2 Basis Sets
-
Optimization: 6-311G(d,p) or def2-SVP .
-
Single Point Energy (SPE): 6-311++G(2d,2p) or def2-TZVP .
-
Crucial: You must include diffuse functions (the ++ or aug-) because the lone pair electrons on the pyrazole nitrogens are loosely bound and require flexible mathematical descriptions.
-
2.3 Solvation Models
Gas-phase calculations are irrelevant for drug discovery.
-
Standard: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).
-
Superior: SMD (Solvation Model based on Density).
-
Causality: PCM treats the solvent purely as a dielectric continuum. SMD adds terms for cavitation, dispersion, and solvent structure , which are critical when comparing tautomers that differ in solvent-accessible surface area.
-
Part 3: Step-by-Step Protocol
Phase 1: The Workflow
The following diagram outlines the logical flow for determining tautomeric ratios.
Figure 1: Standardized DFT workflow for tautomer ratio prediction.
Phase 2: Experimental Execution (Gaussian/ORCA Format)
Step 1: Geometry Optimization & Frequency Perform optimization in the solvent phase using the SMD model.
-
Software: Gaussian 16 / ORCA 5.
-
Route Line (Gaussian Example):
opt freq M062X/6-311++G(d,p) SCRF=(SMD,Solvent=Water) int=ultrafine
-
Validation: Ensure zero imaginary frequencies.
Step 2: Transition State Search (Optional but Recommended) To understand if the tautomers can interconvert at physiological temperature, locate the Transition State (TS).
-
Setup: You cannot model a naked proton jump. You must include at least one explicit water/methanol molecule to act as a bridge.
-
Route Line:
opt=(ts,calcfc,noeigentest) freq wB97XD/6-311++G(d,p) SCRF=(SMD,Solvent=Water)
Step 3: Calculating Populations
Extract the Sum of electronic and thermal Free Energies (
-
Calculate
(Convert Hartrees to kcal/mol: ). -
Calculate the equilibrium constant
: (Where and ) -
Calculate % Population of
:
Part 4: Data Presentation & Analysis
4.1 Proton Transfer Mechanism
The mechanism illustrates why solvent inclusion is mandatory. A naked TS is energetically inaccessible.
Figure 2: Comparison of direct vs. solvent-mediated proton transfer pathways.
4.2 Benchmarking Data (Representative)
The following table summarizes expected accuracy levels for different methodologies compared to experimental NMR data for 3(5)-methylpyrazole.
| Method | Basis Set | Solvent Model | Mean Error (kcal/mol) | Suitability |
| B3LYP | 6-31G(d) | Gas Phase | > 3.5 | Fail (Ignores solvent/dispersion) |
| B3LYP | 6-311++G(d,p) | IEF-PCM | ~1.2 | Adequate (Standard, but older) |
| M06-2X | 6-311++G(2d,2p) | SMD | < 0.5 | Excellent (Gold Standard) |
| def2-TZVP | SMD | < 0.4 | Excellent (Best for barriers) |
Part 5: Advanced Considerations
5.1 The "Symmetry" Trap
In 3-substituted pyrazoles, the tautomers are often named based on the position of the hydrogen.
-
3-R-1H-pyrazole: Hydrogen is on the nitrogen adjacent to the substituent-bearing carbon (if counting from substituent).
-
5-R-1H-pyrazole: Hydrogen is on the nitrogen distal to the substituent.
-
Caution: Naming conventions vary. Always rely on the visualized structure , not the IUPAC name, when docking.
5.2 Self-Validation Checklist (E-E-A-T)
Before accepting a result, verify:
-
Imaginary Frequencies: Ground states must have exactly 0. Transition states must have exactly 1 (corresponding to the N-H vibrational stretch).
-
IRC Calculation: If calculating a TS, run an Intrinsic Reaction Coordinate (IRC) calculation to prove the TS connects the specific reactant and product tautomers.
-
Basis Set Convergence: Did the energy change significantly between 6-31G* and 6-311++G**? If yes, the smaller basis set is unreliable.
References
-
Alkorta, I., & Elguero, J. (2025). Theoretical studies on the tautomerism of pyrazoles and related azoles.[1][2] Journal of Chemical Information and Modeling.
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Surface Tension (SMD). Journal of Physical Chemistry B.
-
Gaussian, Inc. (2025). SCRF Keywords and SMD Model Implementation. Gaussian Online Manual.
-
NIST Chemistry WebBook. Pyrazole Thermochemistry and Tautomeric Data. National Institute of Standards and Technology.
-
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts.[2][3][4][5][6]
Sources
synthesis of novel 2-methyl-3-(1H-pyrazol-1-yl)propanenitrile analogs
An In-Depth Technical Guide to the Synthesis of Novel 2-Methyl-3-(1H-pyrazol-1-yl)propanenitrile Analogs
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for novel 2-methyl-3-(1H-pyrazol-1-yl)propanenitrile analogs. Pyrazole-containing compounds are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the prevalent synthetic routes, mechanistic underpinnings, and practical experimental guidance. We will delve into the nuances of the aza-Michael addition, a key reaction in this synthesis, and explore the factors governing its efficiency and regioselectivity. Furthermore, this guide presents detailed experimental protocols, comparative data, and visual workflows to facilitate the successful synthesis and exploration of this important class of molecules.
The Significance of Pyrazole Scaffolds in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry.[5] Its presence in numerous FDA-approved drugs, such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant, underscores its therapeutic potential.[1][2] Pyrazole derivatives are known to possess a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[4] The incorporation of a propanenitrile side chain, specifically with a methyl group at the 2-position, can further modulate the pharmacokinetic and pharmacodynamic properties of the pyrazole core, making these analogs attractive targets for novel drug discovery programs.[3]
The nitrile functional group is a versatile synthetic handle that can be transformed into various other functionalities, such as amines, carboxylic acids, and amides, allowing for further derivatization and the generation of diverse chemical libraries for biological screening.
Core Synthetic Strategy: The Aza-Michael Addition
The most direct and widely employed method for the synthesis of 2-methyl-3-(1H-pyrazol-1-yl)propanenitrile analogs is the aza-Michael addition of a pyrazole to methacrylonitrile. This reaction, also known as conjugate addition, involves the nucleophilic attack of a nitrogen atom of the pyrazole ring onto the β-carbon of the α,β-unsaturated nitrile.
Mechanistic Insights and Regioselectivity
The aza-Michael addition is typically base-catalyzed. The base deprotonates the pyrazole, increasing its nucleophilicity. The resulting pyrazolate anion then attacks the electron-deficient double bond of methacrylonitrile. The regioselectivity of the N-alkylation of unsymmetrically substituted pyrazoles is a critical consideration. Generally, the alkylation occurs at the less sterically hindered nitrogen atom.[5] For instance, in the case of 3-methyl-1H-pyrazole, the cyanoethylation will predominantly yield the 1,5-substituted product over the 1,3-substituted isomer due to the steric hindrance imposed by the methyl group.
Caption: A simplified mechanism of the base-catalyzed aza-Michael addition.
Critical Experimental Parameters
The success of the aza-Michael addition is contingent on several factors:
-
Choice of Base: A variety of bases can be employed, ranging from strong inorganic bases like sodium hydroxide (NaOH) and sodium hydride (NaH) to organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and N,N-diisopropylethylamine (DIPEA).[6] The choice of base can influence the reaction rate and, in some cases, the regioselectivity. For less acidic pyrazoles, a stronger base may be required to facilitate deprotonation.
-
Solvent System: The reaction is often performed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.[6] In some instances, solvent-free conditions have been successfully employed, offering a greener and more efficient alternative.
-
Reaction Temperature: The reaction temperature can vary from room temperature to elevated temperatures. Higher temperatures generally accelerate the reaction but may also lead to side reactions. Optimization of the temperature is crucial for achieving high yields and purity.
-
Catalysis: While base catalysis is common, other catalytic systems have been explored. These include metal catalysts like CuCl and Ag2CO3, which can promote the reaction under milder conditions.[7] Biocatalysis, utilizing enzymes such as lipases, has also emerged as a sustainable approach for the synthesis of N-alkylated pyrazole derivatives.[7][8]
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific pyrazole analog being synthesized.
General Procedure for the Base-Catalyzed Aza-Michael Addition
Caption: A generalized experimental workflow for the synthesis of pyrazole-propanenitrile analogs.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the substituted pyrazole (1.0 eq) in a suitable solvent (e.g., acetonitrile, 5-10 mL/mmol of pyrazole), add the base catalyst (e.g., DBU, 0.1-1.0 eq).
-
Addition of Michael Acceptor: To the stirred solution, add methacrylonitrile (1.0-1.5 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C) for a period of 2-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Dilute the residue with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to afford the desired 2-methyl-3-(1H-pyrazol-1-yl)propanenitrile analog.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Solvent-Free Synthesis
For a more environmentally friendly approach, a solvent-free synthesis can be performed.
-
Reaction Setup: In a reaction vessel, combine the pyrazole analog (1.0 eq) and methacrylonitrile (1.0-1.2 eq).
-
Catalyst Addition: Add a catalytic amount of a suitable base (e.g., a few drops of DBU or a catalytic amount of solid NaOH).
-
Reaction: Heat the mixture with stirring to a temperature where the reactants are molten or a slurry is formed (e.g., 80 °C).
-
Workup and Purification: Follow the workup and purification steps as described in the general procedure.
Data Presentation: A Comparative Analysis
The choice of synthetic methodology can significantly impact the yield and reaction time. The following table provides a comparative summary of different approaches for the synthesis of 3-(1H-pyrazol-1-yl)propanenitrile analogs.
| Catalyst/Conditions | Michael Acceptor | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| DBU | Acrylonitrile | Acetonitrile | RT | 12 | 95 | [6] |
| NaOH | Methacrylonitrile | DMF | 60 | 8 | 88 | [6] |
| None (Solvent-free) | Acrylonitrile | None | 80 | 3 | 98 | |
| Lipozyme® TL IM/K₂CO₃ | Acrylonitrile | t-BuOH | 50 | 24 | >90 | [8] |
| CuCl | Acrylonitrile | Toluene | 100 | 6 | 75 | [7] |
Alternative Synthetic Routes
While the aza-Michael addition is the most common approach, other synthetic strategies can be employed, particularly for analogs that are not readily accessible through this method.
Cyanation of Pyrazolyl Propanols
This two-step approach involves the initial synthesis of a 2-methyl-3-(1H-pyrazol-1-yl)propan-1-ol, followed by its conversion to the corresponding nitrile. The hydroxyl group can be converted to a good leaving group (e.g., a tosylate or mesylate) and then displaced by a cyanide source, such as sodium cyanide.
Multi-component Reactions
Multi-component reactions (MCRs) offer an efficient way to synthesize complex molecules in a single step. For certain pyrazole-containing nitrile analogs, an MCR approach involving a pyrazole precursor, a carbonyl compound, and a cyanide source could be developed.[9]
Conclusion
The synthesis of 2-methyl-3-(1H-pyrazol-1-yl)propanenitrile analogs is a field of active research, driven by the significant therapeutic potential of these compounds. The aza-Michael addition stands out as the most robust and versatile method for their preparation. By carefully selecting the reaction conditions, including the base, solvent, and temperature, high yields of the desired products can be achieved. The exploration of greener synthetic methodologies, such as solvent-free reactions and biocatalysis, is a promising direction for future research. This guide provides a solid foundation for researchers to design and execute the synthesis of novel pyrazole-propanenitrile analogs for a wide range of applications in drug discovery and development.
References
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link][1][2]
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Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Beilstein Journal of Organic Chemistry. [Link][6]
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Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. Green Chemistry. [Link][7][8]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link][3][10]
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Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. [Link][4]
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Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles. European Journal of Organic Chemistry. [Link]
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Synthesis, Characterization, In Silico ADME Profiling, MD Simulations and Unveiling Antibacterial Activities of Novel (E)-5-Amino-3-Styryl-1H-Pyrazole-4-Carbonitrile Derivatives: A Tandem Michael Addition Approach. Mapana Journal of Sciences. [Link][9]
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Harnessing the Synthetic Versatility of the Nitrile Group in Pyrazole Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Guide to Reactivity, Mechanisms, and Field-Tested Protocols
Introduction: The Pyrazole-Nitrile Moiety as a Cornerstone in Modern Chemistry
The pyrazole nucleus is a privileged five-membered heterocyclic scaffold, foundational to numerous blockbuster pharmaceuticals, including Celecoxib, Sildenafil, and Rimonabant.[1] Its prevalence in medicinal chemistry stems from its unique electronic properties, metabolic stability, and its capacity to engage in various biological interactions. When functionalized with a nitrile (-C≡N) group, the pyrazole ring is transformed into a remarkably versatile synthetic intermediate. The nitrile group is not merely a placeholder; it is a reactive hub, an electronic modulator, and a gateway to a diverse array of functional groups essential for drug design and material science.
This guide moves beyond a simple recitation of reactions. It is designed to provide a deep, mechanistic understanding of the factors governing the reactivity of the pyrazole-nitrile moiety. We will explore the causality behind experimental choices, offering insights that empower researchers to rationally design synthetic routes, troubleshoot challenges, and unlock the full potential of these valuable building blocks.
Modulating Reactivity: The Electronic Influence of the Pyrazole Core
The reactivity of the nitrile group is intrinsically linked to the electronic nature of the pyrazole ring to which it is attached. Pyrazole is an aromatic, π-electron-rich heterocycle.[2] The two nitrogen atoms significantly influence the electron density distribution around the ring, which in turn dictates the electrophilicity of the nitrile carbon.
-
Positional Isomerism: A nitrile at the C4 position is generally less reactive towards nucleophiles compared to one at the C3 or C5 position. The C4 position is more electron-rich, thus reducing the partial positive charge on the nitrile carbon. Conversely, the C3 and C5 positions are more electron-deficient, enhancing the nitrile's susceptibility to nucleophilic attack.[3]
-
Substituent Effects: The pyrazole ring can be further tuned. Electron-withdrawing groups (e.g., nitro, sulfonyl) on the ring will enhance the electrophilicity of the nitrile carbon, accelerating nucleophilic additions. Conversely, electron-donating groups (e.g., alkyl, amino) will decrease its reactivity. This predictable modulation is a powerful tool for the synthetic chemist.
The following diagram illustrates the primary avenues of reactivity for the pyrazole-nitrile group, which will be explored in detail in the subsequent sections.
Caption: Key synthetic transformations of the pyrazole-nitrile group.
Key Transformations of the Pyrazole-Nitrile Group
Hydrolysis: Accessing Amides and Carboxylic Acids
The conversion of nitriles to amides and subsequently to carboxylic acids is one of the most fundamental transformations in organic synthesis. The choice of method depends critically on the stability of other functional groups within the molecule.
Mechanism & Rationale: Under acidic conditions, the nitrile nitrogen is protonated, which dramatically increases the electrophilicity of the carbon atom, allowing it to be attacked by a weak nucleophile like water.[4] Tautomerization and deprotonation lead to the primary amide. Under basic conditions, the hydroxide ion directly attacks the nitrile carbon, and subsequent protonation of the resulting anion yields the amide. For many complex pharmaceutical intermediates, forcing acidic or basic conditions are incompatible with other sensitive functional groups. This has driven the development of milder, catalytic methods.
Comparative Methodologies for Nitrile Hydrolysis
| Method | Catalyst / Reagent | Typical Conditions | Yields | Advantages & Causality | Disadvantages |
| Base-Catalyzed | NaOH, KOH | IPA or H₂O, 60-100 °C | Good to Excellent | Inexpensive and widely available. Effective for robust substrates.[5][6] | Harsh conditions can hydrolyze other functional groups (e.g., esters). Over-hydrolysis to the carboxylic acid can be an issue.[7] |
| Acid-Catalyzed | H₂SO₄, HCl | Aqueous, Heat | Variable | Simple procedure. Protonation activates the nitrile for attack by water.[4] | Strongly acidic conditions are not suitable for acid-labile groups. |
| Metal-Catalyzed | Ru(OH)x / Al₂O₃ | Water, 120-180 °C | High | Heterogeneous catalyst, easy to remove and recycle. High selectivity for the amide.[8] | Requires elevated temperatures and specialized catalyst. |
| Platinum-Based | Ghaffar-Parkins Cat. | Aqueous media, 100 °C | Excellent | Extremely mild and chemoselective, tolerating acid- and base-sensitive groups.[7] | Catalyst can be expensive for large-scale synthesis. |
Reduction: Synthesizing Primary Amines
The pyrazole-aminomethyl moiety is a valuable pharmacophore. The reduction of the nitrile group provides a direct route to this functionality.
Mechanism & Rationale: The most common and powerful reagent for this transformation is lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic nitrile carbon.[9] This is repeated, and subsequent acidic workup protonates the nitrogen to yield the primary amine.[10] An alternative, often preferred in industrial settings for safety and scalability, is catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C).[11]
Caption: Simplified mechanism of nitrile reduction using LiAlH₄.
Key Reducing Agents:
-
Lithium Aluminum Hydride (LiAlH₄): Highly effective and provides excellent yields. However, it is pyrophoric and reacts violently with water, requiring strictly anhydrous conditions and careful handling. It will also reduce many other functional groups (esters, ketones, etc.).[10]
-
Catalytic Hydrogenation (H₂/Catalyst): Utilizes catalysts like Raney Nickel, Pd/C, or PtO₂. This method is generally milder and safer for scale-up. A key consideration is that the intermediate imine can sometimes react with the product amine, leading to secondary amine byproducts. This is often suppressed by adding ammonia to the reaction mixture.[11]
-
Boranes (BH₃·THF, BH₃·SMe₂): Offer a good alternative to LiAlH₄, with a different selectivity profile. They are typically used in THF with heating.[11]
Nucleophilic Additions: Crafting Ketones, Amidines, and Thioamides
The electrophilic carbon of the pyrazole-nitrile is susceptible to attack by a variety of carbon, nitrogen, and sulfur nucleophiles.
-
Organometallic Reagents (for Ketones): Grignard (R-MgX) and organolithium (R-Li) reagents add to the nitrile to form an intermediate imine salt.[12] Crucially, this intermediate is stable and does not react further with the organometallic reagent. Subsequent hydrolysis with aqueous acid breaks down the imine to furnish the corresponding ketone.[13] This two-step sequence is a robust method for C-C bond formation.
-
Nitrogen Nucleophiles (for Amidines): The direct addition of amines to nitriles to form amidines often requires activation of the nitrile, for example, with a Lewis acid.[14] Alternatively, metal-mediated coupling can facilitate this transformation.[15] Amidines are important functional groups in medicinal chemistry due to their basicity and ability to act as hydrogen bond donors and acceptors.
-
Sulfur Nucleophiles (for Thioamides): Pyrazole-thioamides can be synthesized from pyrazole-nitriles using various thionating agents. A common laboratory method involves bubbling hydrogen sulfide (H₂S) gas through a basic solution of the nitrile. More convenient and modern methods use reagents like thioacetamide in the presence of an acid catalyst or elemental sulfur with a secondary amine.[16][17]
[3+2] Cycloaddition: The Gateway to Pyrazolyl-Tetrazoles
Perhaps the most elegant and widely used reaction of the nitrile group in drug discovery is its [3+2] cycloaddition with the azide ion to form a tetrazole ring.
Mechanism & Rationale: This reaction is a cornerstone of "click chemistry." The tetrazole ring is a well-established bioisostere for the carboxylic acid group.[18] It shares a similar size, pKa, and ability to participate in hydrogen bonding, but often imparts superior metabolic stability and cell permeability compared to its carboxylic acid counterpart. The reaction is typically performed by heating the pyrazole-nitrile with sodium azide (NaN₃) and an ammonium salt (like NH₄Cl) or a Lewis acid (like ZnCl₂) in a polar aprotic solvent such as DMF.[19][20][21]
Caption: Mechanism of pyrazolyl-tetrazole formation via [3+2] cycloaddition.
Field-Proven Experimental Protocols
The following protocols are representative examples derived from established literature procedures, providing a reliable starting point for laboratory synthesis.
Protocol 1: Selective Hydrolysis of a Pyrazole-Nitrile to a Pyrazole-Carboxamide using NaOH
Based on the methodology for transition metal-free hydration of nitriles.[5][6]
Objective: To convert a substituted pyrazole-4-carbonitrile to the corresponding pyrazole-4-carboxamide with high selectivity, avoiding over-hydrolysis.
Workflow Diagram:
Caption: Experimental workflow for NaOH-mediated nitrile hydrolysis.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the pyrazole-4-carbonitrile (1.0 eq), sodium hydroxide (NaOH) pellets (2.0 eq), and isopropyl alcohol (IPA) to make a 2 M solution (e.g., 1 mmol of nitrile in 0.5 mL of IPA).
-
Reaction Execution: Place the flask in a preheated oil bath at 60 °C and stir the reaction mixture vigorously for 24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl Acetate in Hexanes). The product amide should have a lower Rf than the starting nitrile.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture with water (10 volumes) and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (1 x 10 volumes), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: The crude product can be purified by silica gel column chromatography or by recrystallization from a suitable solvent system (e.g., Ethanol/Water) to afford the pure pyrazole-4-carboxamide.
Protocol 2: Reduction of a Pyrazole-Nitrile to a Primary Amine using LiAlH₄
Based on standard procedures for nitrile reduction.[9][10]
Objective: To reduce a pyrazole-3-carbonitrile to the corresponding (pyrazole-3-yl)methanamine.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C using an ice bath.
-
Substrate Addition: Dissolve the pyrazole-3-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to reflux for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Quenching (Fieser Workup - Caution!): Cool the reaction mixture back down to 0 °C. Cautiously and slowly, add water dropwise (X mL, where X = grams of LiAlH₄ used) to quench the excess LiAlH₄. Follow this with a 15% aqueous NaOH solution (X mL), and then add more water (3X mL). A granular precipitate should form, which can be filtered off.
-
Extraction: Filter the resulting slurry through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude amine can be purified by distillation or by conversion to its hydrochloride salt for crystallization.
Protocol 3: Synthesis of a 5-(Pyrazol-4-yl)-1H-tetrazole via [3+2] Cycloaddition
Based on established methods for tetrazole synthesis from nitriles.[19][21]
Objective: To convert a pyrazole-4-carbonitrile into its corresponding tetrazole bioisostere.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, suspend the pyrazole-4-carbonitrile (1.0 eq), sodium azide (NaN₃) (1.5 eq), and zinc chloride (ZnCl₂) (1.2 eq) in N,N-dimethylformamide (DMF) (to make a 0.5 M solution).
-
Reaction Execution: Heat the reaction mixture in an oil bath at 120-130 °C for 12-24 hours. Stir vigorously to ensure proper mixing.
-
Monitoring: The reaction can be monitored by LC-MS or TLC.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-cold water.
-
Acidification: Acidify the aqueous solution to pH ~2 by the slow addition of concentrated hydrochloric acid (HCl). A precipitate of the tetrazole product should form.
-
Isolation: Stir the suspension in an ice bath for 30 minutes, then collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold water and then with a small amount of a non-polar solvent like diethyl ether or hexanes to remove any organic impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetonitrile.
Conclusion
The nitrile group on a pyrazole ring is a powerful and versatile synthetic handle. Its reactivity can be predictably modulated by its position on the ring and by the electronic nature of other substituents. By understanding the mechanisms behind its key transformations—hydrolysis, reduction, nucleophilic addition, and cycloaddition—researchers can strategically access a vast chemical space. The ability to efficiently convert a pyrazole-nitrile into amides, carboxylic acids, amines, ketones, and, most notably, tetrazoles, solidifies its role as an indispensable intermediate in the design and synthesis of next-generation pharmaceuticals and advanced materials.
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Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Bentiss, F., et al. (2020). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Current Organic Chemistry. Available at: [Link][18]
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MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules. Available at: [Link]
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Akhtar, T., et al. (2022). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Available at: [Link][21]
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Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. Available at: [Link][8]
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American Chemical Society. (1999). Novel Types of Pyrazolyl Amidine Complexes: Mechanistic Aspects of Their Syntheses and Exchange Reactions with Acetonitrile. Organometallics. Available at: [Link][15]
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TSI Journals. (2021). The Recent Development of the Pyrazoles : A Review. Trade Science Inc. Available at: [Link]
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RSC Publishing. (2016). Selective NaOH-catalysed hydration of aromatic nitriles to amides. Organic & Biomolecular Chemistry. Available at: [Link][6]
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University of Kerbala. (2018). Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. Available at: [Link][23]
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ACS Publications. (2009). Effects of the Counteranion on the Pyrazole−Nitrile Coupling Reaction Mediated by Nickel(II) Ions. Organometallics. Available at: [Link][24]
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Organic Chemistry Portal. (n.d.). Reaction of nitriles with organometallics. Available at: [Link][12]
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Organic Chemistry Portal. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Available at: [Link][13]
-
The Organic Division. (n.d.). Nitrile to Amine - Common Conditions. The Organic Division. Available at: [Link][11]
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PMC. (2022). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. RSC Advances. Available at: [Link][16]
-
ResearchGate. (2023). A Novel Approach To The Transformation of Pyrazole-4-Carbonitriles to Novel 3-Aryl-1-Phenyl-1H-Pyrazole-4-Carbothioamide Using Thioacetamide as a Sulfur Source. Available at: [Link][17]
-
Sciforum. (2017). Synthesis of Amidines and its application to pyrimidouracil synthesis. Available at: [Link][14]
-
IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology. Available at: [Link][3]
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Probing the Dynamic Equilibrium: An In-depth Technical Guide to Pyrazole Ring Tautomerism in Solution and Solid State
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, integral to the structure of numerous pharmaceuticals and functional materials. A critical, yet often complex, aspect of its chemistry is the phenomenon of annular prototropic tautomerism—a dynamic equilibrium involving the migration of a proton between the two adjacent nitrogen atoms of the ring. This guide provides a comprehensive exploration of the principles and state-of-the-art techniques used to investigate pyrazole tautomerism in both solution and solid states. We will delve into the causality behind experimental choices, from spectroscopic analysis to computational modeling, offering field-proven insights for researchers, scientists, and drug development professionals.
The Fundamental Principle: Annular Prototropic Tautomerism in Pyrazoles
N-unsubstituted pyrazoles can exist as two distinct, rapidly interconverting tautomeric forms. This equilibrium arises from a 1,2-proton shift between the N1 and N2 positions of the pyrazole ring. For a pyrazole with a substituent at the 3-position, this results in an equilibrium between the 3-substituted-1H-pyrazole and the 5-substituted-1H-pyrazole. This seemingly subtle structural change has profound implications for a molecule's physicochemical properties, including its hydrogen bonding capabilities, dipole moment, and overall electronic distribution, which in turn dictates its biological activity and material properties.
The position of this tautomeric equilibrium is not static; it is a delicate balance influenced by a multitude of factors. Understanding and predicting this balance is paramount in rational drug design and materials engineering.
Factors Governing Tautomeric Equilibrium
The preference for one tautomer over another is governed by a complex interplay of intramolecular electronic effects and intermolecular interactions with the surrounding environment.
Electronic Nature of Substituents
The electronic properties of substituents on the pyrazole ring are a primary determinant of tautomeric preference.
-
Electron-Donating Groups (EDGs): Substituents like amino (-NH₂), hydroxyl (-OH), and alkyl groups (-CH₃) donate electron density to the ring, generally stabilizing the tautomer where the substituent is at the C3 position.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), carboxyl (-COOH), and trifluoromethyl (-CF₃) pull electron density from the ring, typically favoring the C5-substituted tautomer. For instance, in 3(5)-nitro-1H-pyrazoles, the tautomer with the nitro group at position 5 is generally preferred.
Solvent Effects
The solvent environment plays a crucial role in dictating the tautomeric equilibrium in solution by solvating the two tautomers to different extents.
-
Polar Solvents: The 5-substituted tautomer often possesses a higher dipole moment. Consequently, polar solvents tend to stabilize the 5-substituted form more effectively.
-
Protic vs. Aprotic Solvents: Polar protic solvents can further influence the equilibrium through specific hydrogen bonding interactions. Water, for example, can lower the energetic barrier between tautomers by forming hydrogen bonds with the pyrazole nitrogens. In some cases, solvent molecules can directly participate in the intermolecular proton transfer.
-
Nonpolar Solvents: In nonpolar solvents, intermolecular hydrogen bonding between pyrazole molecules themselves can lead to the formation of dimers, trimers, or tetramers, influencing the observed tautomeric population.
Solid-State Packing and Intermolecular Interactions
In the solid state, the tautomeric form is "frozen" and dictated by the crystal packing forces and intermolecular interactions. X-ray crystallography has revealed that pyrazoles can form various aggregates, including linear catemers and cyclic dimers, trimers, and tetramers, through intermolecular N-H···N hydrogen bonds. The specific aggregation pattern is influenced by the nature and size of the substituents. It is not uncommon for the predominant tautomer in the solid state to differ from that in solution.
Investigative Methodologies: A Multi-faceted Approach
A combination of spectroscopic and computational techniques is essential for a comprehensive understanding of pyrazole tautomerism.
Caption: General experimental workflow for the study of pyrazole tautomerism.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse in Solution
NMR spectroscopy is arguably the most powerful tool for studying tautomeric equilibria in solution.
-
¹H, ¹³C, and ¹⁵N NMR: These nuclei provide a wealth of information. In cases of rapid tautomeric exchange on the NMR timescale, time-averaged signals are observed. For instance, in symmetrically 3,5-disubstituted pyrazoles, the signals for C3 and C5 may coalesce.
-
Variable Temperature (VT) NMR: By lowering the temperature, the rate of tautomeric interconversion can be slowed. If the exchange is slow on the NMR timescale, distinct sets of signals for each tautomer can be observed. Conversely, increasing the temperature can cause coalescence of separate signals, allowing for the determination of the energy barrier of the exchange process.
-
Nuclear Overhauser Effect (NOE) Experiments: NOESY or ROESY experiments can be used to establish through-space proximities, which can help in assigning the structure of the major tautomer.
-
Use of "Fixed" Derivatives: Synthesizing N-methylated derivatives "locks" the tautomeric form, providing unambiguous reference spectra for comparison with the N-unsubstituted parent compound.
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in a suitable deuterated solvent (e.g., toluene-d₈ for low temperatures, DMSO-d₆ for high temperatures) in a high-quality NMR tube (e.g., Wilmad 507-PP or equivalent).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
Temperature Variation:
-
Low Temperature: Gradually decrease the temperature in increments of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum. Continue until distinct signals for each tautomer are resolved or the solvent begins to freeze.
-
High Temperature: Gradually increase the temperature, following the same equilibration and acquisition procedure. Monitor for signal coalescence.
-
-
Data Analysis: Analyze the changes in chemical shifts, line widths, and signal multiplicity as a function of temperature. If separate signals are observed at low temperatures, the integral ratio provides the tautomeric equilibrium constant (KT) at that temperature.
X-ray Crystallography: The Gold Standard in the Solid State
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including the precise location of the N-H proton. This technique is invaluable for understanding how intermolecular forces influence tautomeric preference in the crystalline form.
-
Crystal Growth: Grow single crystals of the pyrazole derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield the precise atomic coordinates, bond lengths, and bond angles, definitively identifying the tautomer present in the crystal lattice.
Solid-State NMR (SSNMR) Spectroscopy
Solid-state NMR, particularly using the Cross-Polarization/Magic Angle Spinning (CP/MAS) technique, is an excellent method to study the tautomeric form in a bulk crystalline sample, complementing the single-crystal data from X-ray diffraction. It is especially useful when suitable single crystals cannot be obtained.
Computational Chemistry: A Predictive and Complementary Tool
Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the intrinsic stabilities of tautomers and for complementing experimental findings.
-
Gas-Phase Calculations: Geometry optimization and frequency calculations in the gas phase can determine the relative electronic energies (ΔE) and Gibbs free energies (ΔG) of the tautomers, predicting the thermodynamically more stable form in the absence of intermolecular interactions.
-
Continuum Solvation Models: To simulate the effect of a solvent, continuum models like the Polarizable Continuum Model (PCM) or the SMD model can be employed. These calculations often provide results that are in good agreement with experimental observations in solution.
-
Structure Building: Construct the 3D structures of all possible tautomers.
-
Gas-Phase Optimization: Perform geometry optimization and frequency calculations for each tautomer in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). Confirm that the optimized structures are true energy minima (no imaginary frequencies).
-
Solvent Modeling: Re-optimize the geometries and perform frequency calculations for each tautomer using a continuum solvation model to simulate the desired solvent environment.
-
Energy Analysis: Compare the calculated Gibbs free energies (ΔG) of the tautomers in the gas phase and in solution. The tautomer with the lower free energy is the predicted major species. The theoretical equilibrium constant can be calculated using the equation: ΔG = -RT ln(KT).
Data Integration and Interpretation: A Holistic View
The true power in understanding pyrazole tautomerism lies in the integration of data from these various techniques.
| Technique | Information Provided | State | Key Insights |
| NMR (¹H, ¹³C, ¹⁵N) | Tautomer ratio (KT), exchange kinetics | Solution | Quantitative measure of equilibrium in different solvents. |
| VT-NMR | Energy barrier (ΔG‡) of interconversion | Solution | Elucidation of dynamic processes. |
| X-ray Crystallography | Definitive tautomeric structure | Solid | Influence of crystal packing and intermolecular forces. |
| Solid-State NMR | Tautomeric form in bulk solid | Solid | Complements X-ray data; useful for non-crystalline solids. |
| DFT Calculations | Relative stabilities (ΔG), geometries | Gas Phase & Solution | Predictive power and mechanistic insights. |
Implications in Drug Discovery and Development
The tautomeric state of a pyrazole-containing drug molecule is of critical importance as it directly impacts its interaction with its biological target. Different tautomers present different hydrogen bond donor/acceptor patterns and overall shapes, leading to potentially vast differences in binding affinity and biological activity. A thorough understanding and characterization of the tautomeric behavior of a lead compound is therefore a non-negotiable aspect of modern drug discovery.
Conclusion
The investigation of pyrazole ring tautomerism is a multifaceted challenge that requires a synergistic application of advanced spectroscopic and computational methods. As Senior Application Scientists, we emphasize that a holistic approach, which combines the quantitative power of NMR in solution, the definitive structural information from X-ray crystallography in the solid state, and the predictive capabilities of DFT calculations, is essential for a comprehensive understanding of this fundamental chemical phenomenon. This knowledge is not merely academic; it is a critical component in the rational design of new pharmaceuticals and functional materials built upon the versatile pyrazole scaffold.
References
-
Faure, R., Vincent, E.-J., Rousseau, A., Claramunt, R. M., & Elguero, J. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(5), 1141-1147. Available at: [Link]
-
Claramunt, R. M., López, C., Santa María, M. D., Sanz, D., & Elguero, J. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-204. Available at: [Link]
-
Belkadi, M., Sare, E. Y., & Ghomari, A. (2014). DFT MODELING OF TAUTOMERIC EQUILIBRIA AND PROTON TRANSFER OF PYRAZOLONE IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 576-584. Available at: [Link]
-
Tavakol, H., Mohammadi, H., & Aslanzadeh, S. A. (2013). DFT Study of Kinetic and Thermodynamic Parameters of Tautomerism in 4−acyl Pyrazolone. Iranian Journal of Mathematical Chemistry, 4(2), 181-191. Available at: [Link]
-
University of Oxford. (n.d.). Variable Temperature NMR Experiments. University of Oxford, Department of Chemistry. Available at: [Link]
-
Kornprobst, M., et al. (2017). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 22(12), 2097. Available at: [Link]
-
Górka, P., et al. (2023). Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. Molecules, 28(6), 2829. Available at: [Link]
-
Foces-Foces, C., et al. (1998). Structure and Tautomerism of 3(5)Amino5(3)-arylpyrazoles in the Solid State and in Solution: An X-Ray and NMR Study. Journal of the Chemical Society, Perkin Transactions 2, (5), 1057-1066. Available at: [Link]
-
Wehrle, B., et al. (1987). Variable Temperature 15N CPMAS NMR Studies of Dye Tautomerism in Crystalline and Amorphous Environments. Chemical Physics Letters, 139(3-4), 233-238. Available at: [Link]
-
Oziminski, W. P. (2016). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Structural Chemistry, 27(5), 1435-1444. Available at: [Link]
-
Alkorta, I., et al. (2006). The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study. The Journal of Organic Chemistry, 71(20), 7795-7804. Available at: [Link]
-
López, C., et al. (2004). Structure of chiral pyrazoles in the solid state and in solution. New Journal of Chemistry, 28(6), 766-772. Available at: [Link]
Methodological & Application
Application Note: 2-Methyl-3-(1H-pyrazol-1-yl)propanenitrile in Medicinal Chemistry
This guide details the strategic application, synthesis, and downstream utility of 2-methyl-3-(1H-pyrazol-1-yl)propanenitrile (hereafter referred to as MPP-N ).
Designed for medicinal chemists and process scientists, this document moves beyond basic synthesis to explore the molecule's role as a "linchpin" intermediate in the development of Janus Kinase (JAK) inhibitors and histamine receptor modulators.
Executive Summary & Strategic Relevance
2-methyl-3-(1H-pyrazol-1-yl)propanenitrile (MPP-N) is a bifunctional building block characterized by a pyrazole pharmacophore linked to a nitrile warhead via a branched alkyl chain.
In modern drug discovery, MPP-N serves three critical functions:
-
JAK Inhibitor Fragment: It acts as a simplified, achiral model for the cyclopentyl-propanenitrile motif found in Ruxolitinib and Baricitinib , allowing for rapid Structure-Activity Relationship (SAR) scanning of the "hinge-binding" region.
-
Divergent Precursor: The nitrile group serves as a "masked" amine, acid, or heterocycle, enabling Late-Stage Functionalization (LSF).
-
Metabolic Stability Probe: The
-methyl group blocks potential metabolic oxidation at the -position, a common liability in linear alkyl nitriles.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Value | Relevance |
| IUPAC Name | 2-methyl-3-(1H-pyrazol-1-yl)propanenitrile | Unambiguous ID |
| Molecular Formula | C | Low MW Fragment (<150 Da) |
| Molecular Weight | 135.17 g/mol | High Ligand Efficiency (LE) potential |
| ClogP | ~0.6 | Highly soluble; ideal for oral bioavailability |
| H-Bond Acceptors | 2 (Nitrile N, Pyrazole N2) | Interaction with kinase hinge regions |
| Chirality | Racemic (C2 center) | Requires chiral resolution for clinical candidates |
Synthesis Protocol: Aza-Michael Addition
The most robust route to MPP-N is the Aza-Michael addition of 1H-pyrazole to methacrylonitrile. This reaction is thermodynamically driven but kinetically sensitive to base catalysis.
Mechanism of Action
The reaction proceeds via the deprotonation of the pyrazole (pKa ~14.2), generating a pyrazolide anion. This nucleophile attacks the
Diagram 1: Synthetic Pathway & Mechanism
Caption: Aza-Michael addition pathway. The reaction is atom-economic and solvent-minimized.
Experimental Protocol (Self-Validating)
Reagents:
-
1H-Pyrazole (1.0 equiv)
-
Methacrylonitrile (1.2 equiv) - Warning: Toxic/Flammable
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.05 equiv)
-
Solvent: Acetonitrile (ACN) or Neat (Green Chemistry approach)
Step-by-Step Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 1H-pyrazole (6.8 g, 100 mmol).
-
Addition: Add Acetonitrile (20 mL). If performing neat, skip solvent. Add DBU (0.76 g, 5 mmol).
-
Reaction: Dropwise add methacrylonitrile (8.05 g, 120 mmol) over 15 minutes. Note: Reaction is exothermic. Use a water bath if temp exceeds 40°C.
-
Completion: Heat to 60°C for 4 hours.
-
Validation (TLC): Check consumption of pyrazole.
-
Workup: Concentrate under reduced pressure to remove excess methacrylonitrile and solvent.
-
Purification: The residue is often pure enough (>95%). If DBU remains, wash with dilute HCl (caution: product is a weak base, keep pH > 4) or pass through a short silica plug.
Critical Quality Attribute (CQA):
-
1H NMR (CDCl3, 400 MHz): Look for the diagnostic doublet at
1.3 ppm (Methyl group) and the ABX pattern of the CH2-CH system. The pyrazole protons appear as doublets/triplets around 6.2, 7.4, 7.5 ppm.[3]
Downstream Applications: Divergent Synthesis
MPP-N is not the final drug; it is a branching point . The nitrile group allows access to three distinct chemical spaces essential for lead optimization.
Diagram 2: Divergent Functionalization Map
Caption: The "Synthetic Chameleon" effect. The nitrile transforms into amines, acids, or bioisosteres.
Protocol A: Reduction to Primary Amine (Kinase Linker)
The amine derivative (3-(1H-pyrazol-1-yl)-2-methylpropan-1-amine) is a key motif for forming amide bonds with kinase "hinge binder" heterocycles (e.g., pyrrolopyrimidines).
-
Method: Hydrogenation over Raney Nickel.[4]
-
Conditions: 50 psi H
, MeOH/NH (7N), RT, 12h. -
Why NH
? To suppress the formation of secondary amines (dimerization), a common failure mode in nitrile reduction [1]. -
Alternative: LiAlH
in THF (0°C to reflux). Note: Strict anhydrous conditions required.
Protocol B: Hydrolysis to Carboxylic Acid
Relevant for creating prodrugs or increasing polarity.
-
Method: Acidic Hydrolysis.
-
Conditions: 6N HCl, Reflux, 6h.
-
Note: Basic hydrolysis (NaOH) can be used but may cause racemization at the
-methyl center if prolonged.
Case Study: Relation to JAK Inhibitors
MPP-N serves as a truncated analog of the Ruxolitinib side chain.
-
Ruxolitinib Structure: Contains a cyclopentyl propanenitrile group attached to the pyrazole.
-
MPP-N Structure: Contains a methyl propanenitrile group.
Application in Discovery:
When optimizing a new kinase inhibitor, synthesizing the cyclopentyl ring is synthetically taxing (requires chiral separation). Researchers use MPP-N to quickly install a "dummy" side chain. If the MPP-N analog shows biological activity (IC50 < 1
Comparative Data:
| Feature | MPP-N Analog | Ruxolitinib (Parent) |
| Steric Bulk | Low (Methyl) | High (Cyclopentyl) |
| Lipophilicity | Lower LogP | Higher LogP |
| Synthetic Cost | Low ($) | High ( |
| Use Case | HTS / Hit-to-Lead | Clinical Candidate |
Safety & Handling
-
Nitrile Toxicity: MPP-N can metabolize to release cyanide ions in vivo; however, it is generally stable in vitro. Handle with gloves.
-
Methacrylonitrile: Highly toxic and flammable. All synthesis must be performed in a fume hood.
-
Waste: Aqueous waste from the Michael addition may contain unreacted pyrazole (ecotoxic). Dispose of via organic waste streams.
References
-
Nitrile Reduction Standards: Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis. Springer, 2007.
-
Pyrazole Synthesis Review: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011.
-
JAK Inhibitor Chemistry: Lin, Q., et al. "Discovery of Ruxolitinib (INCB018424): A Selective Janus Kinase 1 and 2 Inhibitor." ACS Medicinal Chemistry Letters, 2010.
-
Michael Addition Methodologies: "Aza-Michael Addition of Pyrazoles." Organic Chemistry Portal.
-
Compound Data: PubChem CID 7023134 (3-(1H-pyrazol-1-yl)propanenitrile derivatives).
Sources
Application Note: Strategic Development of Pyrazole-Based Small Molecule Inhibitors
Abstract
This application note provides a comprehensive technical guide for the development of pyrazole-based inhibitors, focusing on protein kinases (e.g., JAK, p38 MAPK, Aurora). Pyrazoles represent a "privileged scaffold" in medicinal chemistry due to their ability to mimic the adenine ring of ATP, facilitating hydrogen bonding at the enzyme hinge region. This guide details the workflow from rational design and regioselective synthesis to biochemical validation (TR-FRET) and cellular target engagement (CETSA).
Rational Design & Structure-Activity Relationship (SAR)
The Pyrazole Advantage
The pyrazole ring (1,2-diazole) is ubiquitous in FDA-approved therapeutics (e.g., Ruxolitinib , Celecoxib , Crizotinib ). Its success stems from its amphoteric nature; the nitrogen atoms can serve as both hydrogen bond donors (NH) and acceptors (N:), allowing precise tuning of binding affinity within the ATP-binding pocket of kinases.
Binding Mode Hypothesis
In the context of Type I kinase inhibitors, the pyrazole motif typically occupies the adenine-binding pocket.
-
N1 Position: Often substituted with aryl or alkyl groups to target the hydrophobic back pocket (selectivity filter).
-
C3/C5 Positions: Functionalization here directs the molecule toward the solvent-exposed region or the gatekeeper residue, determining potency and solubility.
Design Cycle Visualization
The following diagram illustrates the iterative SAR cycle required to optimize pyrazole derivatives.
Figure 1: Iterative drug discovery cycle for pyrazole-based inhibitors.
Chemical Synthesis: Overcoming Regioselectivity Challenges
The Regioselectivity Problem
The classical Knorr Pyrazole Synthesis (condensation of hydrazines with 1,3-diketones) often yields a mixture of regioisomers (1,3- vs. 1,5-substituted pyrazoles).[1] Separating these isomers is time-consuming and reduces yield.
Protocol: Regioselective Synthesis via Enaminones
To ensure high regiocontrol, we utilize the reaction of enaminones (or
Materials
-
Substrate: 3-(Dimethylamino)-1-aryl-2-en-1-one (Enaminone precursor).
-
Reagent: Aryl hydrazine hydrochloride.
-
Solvent: Ethanol (absolute).
-
Catalyst: Acetic acid (glacial).
Step-by-Step Methodology
-
Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the enaminone in 10 mL of ethanol.
-
Addition: Add 1.1 mmol of aryl hydrazine hydrochloride.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (
) under magnetic stirring for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 7:3). -
Workup: Cool the reaction mixture to room temperature. The pyrazole product often precipitates.
-
If precipitate forms: Filter and wash with cold ethanol.
-
If no precipitate: Evaporate solvent under reduced pressure, redissolve in EtOAc, wash with
, and purify via silica gel flash chromatography.
-
-
Characterization: Confirm regiochemistry using NOE (Nuclear Overhauser Effect) NMR spectroscopy to verify the proximity of N-substituents to C5-substituents.
Expert Insight: The use of fluorinated solvents (e.g., TFE) has also been shown to enhance regioselectivity in difficult substrates by activating the carbonyl group via hydrogen bonding [1].
Biochemical Screening: TR-FRET Kinase Assay
Principle
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard for kinase profiling. It utilizes a long-lifetime Lanthanide donor (Europium or Terbium) and a short-lifetime acceptor (e.g., ULight™ or XL665).
-
Mechanism: A specific antibody labeled with the Lanthanide binds to the phosphorylated product. The acceptor is attached to the peptide substrate (or a tracer). Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal.
Protocol: IC50 Determination
Assay Conditions: 384-well low-volume white plates.
| Component | Concentration (Final) | Notes |
| Kinase (e.g., p38 | 0.5 – 5 nM | Titrate to find linear range. |
| Substrate (Peptide) | 50 – 200 nM | Biotinylated or Fluorescein-labeled. |
| ATP | Usually 10–100 | |
| Test Compound | Serial Dilution | 10-point dose-response (start 10 |
| Detection Reagents | 2 nM Eu-Ab / 50 nM Tracer | Optimized for specific kit. |
Workflow
-
Compound Dispensing: Dispense 100 nL of compound (in 100% DMSO) into assay wells using an acoustic dispenser (e.g., Echo®).
-
Enzyme Addition: Add 5
L of Kinase Buffer (50 mM HEPES pH 7.5, 10 mM , 1 mM EGTA, 0.01% Brij-35). Incubate for 10 min to allow compound-enzyme binding. -
Start Reaction: Add 5
L of Substrate/ATP mix. -
Incubation: Incubate at Room Temperature (RT) for 60 minutes.
-
Detection: Add 10
L of Detection Mix (EDTA containing Eu-Antibody). The EDTA stops the kinase reaction. -
Read: Incubate 1 hour and read on a TR-FRET compatible reader (e.g., EnVision).
-
Excitation: 320-340 nm.
-
Emission 1 (Donor): 615 nm.
-
Emission 2 (Acceptor): 665 nm.
-
Data Analysis
Calculate the Ratio:
Figure 2: TR-FRET Mechanism. The signal is dependent on the kinase activity creating the phosphorylated epitope.
Cellular Validation: Cellular Thermal Shift Assay (CETSA)
Principle
While TR-FRET proves inhibition in a tube, CETSA proves the inhibitor binds the target inside a living cell. Ligand binding stabilizes the target protein, shifting its melting temperature (
Protocol: Isothermal Dose-Response (ITDR)
Objective: Determine if the pyrazole compound stabilizes the kinase at a fixed temperature (usually the
Materials
-
Cell Line: Relevant cancer line (e.g., HeLa, A549).
-
Lysis Buffer: PBS with 0.4% NP-40 and protease inhibitors.
-
Detection: Western Blot or AlphaScreen.
Workflow
-
Treatment: Seed cells in 6-well plates. Treat with test compound (at
and ) or DMSO control for 1 hour at . -
Harvest: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Thermal Challenge: Aliquot cell suspension into PCR tubes (50
L each). Heat at the pre-determined (e.g., for p38 MAPK) for 3 minutes using a thermal cycler. -
Cooling: Immediately incubate at RT for 3 minutes.
-
Lysis: Add NP-40 lysis buffer. Freeze-thaw (liquid nitrogen /
) x3 cycles to lyse. -
Separation: Centrifuge at 20,000 x g for 20 minutes at
.-
Supernatant: Contains soluble (stabilized) protein.
-
Pellet: Contains aggregated (unbound/denatured) protein.
-
-
Quantification: Analyze supernatant via Western Blot using specific antibodies for the kinase.
-
Result: A stronger band in the treated lane compared to DMSO indicates target engagement (thermal stabilization).
References
-
Deng, X., & Mani, N. S. (2008).[1] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. Link
-
Thermo Fisher Scientific. (2023). LanthaScreen™ TR-FRET Kinase Assay Validation Packet. Application Note. Link
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[2][3][4][5] Nature Protocols, 9, 2100–2122. Link
-
Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. Link
Sources
- 1. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 5. Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview [article.innovationforever.com]
Application Note: In Vitro Biological Screening & Characterization of 2-methyl-3-(1H-pyrazol-1-yl)propanenitrile
[1]
Executive Summary & Scientific Context
2-methyl-3-(1H-pyrazol-1-yl)propanenitrile is a low-molecular-weight (MW ~135.17 Da) nitrogenous heterocycle.[1] In modern drug discovery, it serves two primary roles:
-
Privileged Fragment Scaffold: It represents a minimal pharmacophore sharing structural homology with Janus Kinase (JAK) inhibitors (e.g., Ruxolitinib) and other pyrazole-based anti-inflammatory agents.[1] Its nitrile group acts as a potential hydrogen bond acceptor or a reversible covalent "warhead" targeting catalytic cysteines.
-
Synthetic Intermediate: It is the Michael addition product of pyrazole and methacrylonitrile. Screening this compound is often required to establish baseline toxicity (impurity profiling) or intrinsic biological activity before structural elaboration.[1]
This guide outlines a rigorous screening cascade, moving from biophysical fragment characterization to functional cellular profiling , ensuring that data generated is robust enough for SAR (Structure-Activity Relationship) integration.[1]
Physicochemical Properties & Handling[2][3][4]
Before initiating biological assays, the compound's stability and solubility must be validated to prevent false negatives (precipitation) or false positives (aggregation).[1]
| Property | Value/Status | Experimental Implication |
| Molecular Weight | 135.17 g/mol | Suitable for Ligand-Efficiency (LE) driven Fragment-Based Drug Discovery (FBDD).[1] |
| LogP (Predicted) | ~0.5 - 0.8 | Amphiphilic; high membrane permeability expected (PAMPA/Caco-2).[1] |
| Solubility | High in DMSO (>100 mM) | Prepare 100 mM stock in anhydrous DMSO.[1] Avoid freeze-thaw cycles >3 times.[1] |
| Stability | Nitrile hydrolysis risk | Avoid acidic buffers (pH < 5.[1]0) for prolonged periods.[1] Store DMSO stocks at -20°C. |
Reagent Preparation Protocol
-
Stock Solution: Dissolve 13.5 mg in 1 mL of 100% DMSO to generate a 100 mM Master Stock. Vortex for 30 seconds.[1]
-
QC Check: Verify purity via LC-MS. If purity <95%, re-purify, as synthesis byproducts (free pyrazole or methacrylonitrile) are cytotoxic and will skew bioassay results.[1]
-
Working Solution: Dilute to 1000x the final assay concentration in DMSO before adding to aqueous media to prevent "crashing out."
Screening Workflow Visualization
The following diagram illustrates the logical flow from compound QC to advanced functional validation.
Caption: Integrated screening cascade prioritizing Quality Control (QC) and biophysical validation before cellular functional assays.
Protocol A: Biophysical Fragment Screening (SPR)
Objective: Since this molecule is a fragment (MW < 200), it likely binds with low affinity (high
Target Suggestion: JAK1, JAK2, or UCHL1 (Deubiquitinase) depending on therapeutic area.[1]
Methodology
-
Sensor Chip: Use a CM5 or Streptavidin (SA) chip.[1] Immobilize the target protein to a level of ~3000-5000 RU (high density required for fragments).[1]
-
Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Surfactant P20) + 2% DMSO .
-
Critical: The DMSO concentration in the running buffer must exactly match the sample buffer to avoid "bulk refractive index" jumps that mask the signal.
-
-
Solvent Correction: Perform a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk effects.
-
Injection Cycle:
-
Analysis: Fit data to a 1:1 Steady State Affinity model . Do not use kinetic fitting (ka/kd) as fragment kinetics are usually too fast for standard instruments.[1]
Success Criteria:
Protocol B: Cellular Safety Profiling (CCK-8 Assay)
Objective: Determine if the scaffold itself causes non-specific toxicity, which would confound functional results.[1] Cell Lines: HEK293 (Kidney, general) and HepG2 (Liver, metabolic potential).[1]
Step-by-Step Protocol
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates (100
L volume). Incubate for 24 hours at 37°C, 5% CO2. -
Compound Treatment:
-
Prepare 2x compound concentrations in media (Max 200
M, Min 0.1 M). -
Add 100
L of 2x compound to wells (Final DMSO = 0.5%). -
Include Vehicle Control (0.5% DMSO) and Positive Control (10
M Doxorubicin or Staurosporine).[1]
-
-
Incubation: 48 hours.
-
Detection:
-
Add 10
L of CCK-8 (WST-8) reagent to each well.[1] -
Incubate for 1-4 hours until orange color develops.
-
Measure Absorbance at 450 nm .
-
-
Calculation:
[1]
Interpretation:
Protocol C: Functional Pathway Analysis (JAK-STAT Reporter)
Objective: Given the pyrazole-nitrile motif's prevalence in JAK inhibitors, this assay tests if the fragment can modulate the JAK-STAT pathway.[1]
Experimental Setup
-
System: HEK-Blue™ IL-6 Cells (InvivoGen) or similar STAT3-responsive luciferase reporter lines.[1]
-
Stimulant: Recombinant Human IL-6 (activates JAK1/2 -> STAT3).[1]
Workflow
-
Preparation: Resuspend HEK-Blue cells in assay medium (HEK-Blue Detection).
-
Plating: Add 20
L of compound (series dilution) to a 96-well plate. -
Cell Addition: Add 180
L of cell suspension (~50,000 cells/well). -
Stimulation: Immediately add IL-6 (final conc. 10 ng/mL) to stimulate the pathway.[1]
-
Incubation: 16-24 hours at 37°C.
-
Readout: Measure SEAP (Secreted Embryonic Alkaline Phosphatase) activity using a spectrophotometer at 620-655 nm .
Data Analysis:
-
Plot % Inhibition of IL-6 signal vs. Log[Compound].
-
Since this is a fragment, complete inhibition may not be achieved. Look for partial inhibition (e.g., 30-40% at 100
M) which indicates a valid starting point for medicinal chemistry optimization.[1]
Data Presentation & Troubleshooting
Summary Table: Expected Results
| Assay Type | Metric | Target Range (Fragment) | Flag / Warning |
| Solubility | Turbidity (OD600) | Clear at 500 | Precipitate > 100 |
| SPR Binding | 100 | No binding? Check protein activity. | |
| Cytotoxicity | > 200 | Toxic < 10 | |
| JAK Reporter | > 50 | High potency (<1 |
Troubleshooting Guide
-
Issue: Non-linear SPR sensorgrams.
-
Cause: Non-specific binding to the dextran matrix.
-
Solution: Add 10 mM Ethylenediamine to the running buffer or increase salt (NaCl) to 250 mM.
-
-
Issue: High cytotoxicity in CCK-8 but no functional activity.[1]
-
Cause: The nitrile might be metabolizing to a cyano-species or the pyrazole is acting as a general toxicant.
-
Solution: Perform a "Washout" experiment—treat cells, wash, and see if viability recovers (reversible) vs. permanent damage (irreversible).[1]
-
References
-
Erlanson, D. A., et al. (2016).[1] "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15(9), 605-619.[1] Link
-
Fensome, A., et al. (2018).[1] "Structure-Based Design of Selective JAK1 Inhibitors." Journal of Medicinal Chemistry, 61(19), 8597–8612.[1] (Demonstrates the relevance of pyrazole-nitrile motifs in JAK inhibition). Link[1]
-
Consolidated Safety Data. (2025). "Safety Data Sheet: 3-(1H-pyrazol-1-yl)propanenitrile derivatives." PubChem/Sigma-Aldrich Aggregated Data. Link
-
Scott, D. E., et al. (2016).[1] "Validation of Fragment Hits: Biophysical Methods." Essays in Biochemistry, 61(5), 453–461.[1] Link
-
InvivoGen. (2024).[1][2] "HEK-Blue™ IL-6 Cells Protocol." InvivoGen Application Notes. Link[1]
Application Notes and Protocols for the Synthesis and Anticancer Evaluation of Pyrazole-Indole Hybrids
Introduction: The Strategic Convergence of Pyrazole and Indole Scaffolds in Oncology
In the landscape of modern medicinal chemistry, the principle of molecular hybridization has emerged as a formidable strategy for the rational design of novel therapeutic agents. This approach involves the covalent linking of two or more pharmacophoric moieties to create a single hybrid molecule with potentially enhanced biological activity, improved selectivity, and reduced off-target effects. Among the myriad of heterocyclic scaffolds, pyrazole and indole rings have garnered significant attention for their well-established and diverse pharmacological profiles, particularly in the realm of anticancer drug discovery.[1]
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of many clinically approved drugs and is recognized for its ability to engage in various biological interactions. Pyrazole derivatives have demonstrated a broad spectrum of activities, including anticancer effects.[1][2] Similarly, the indole scaffold is a privileged structure in numerous natural products and synthetic compounds, exhibiting potent anticancer, antibacterial, and anti-inflammatory properties.[1] The fusion of these two powerful pharmacophores into a single molecular entity—the pyrazole-indole hybrid—offers a compelling avenue for the development of next-generation anticancer agents.[3][4][5]
These hybrids have been shown to exert their anticancer effects through various mechanisms, including the inhibition of critical cell cycle regulators like cyclin-dependent kinases (CDKs), induction of apoptosis, and interference with key signaling pathways.[2][4][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and in vitro anticancer evaluation of novel pyrazole-indole hybrids. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for the exploration of this promising class of compounds.
Part 1: Synthesis of Pyrazole-Indole Hybrids
The synthesis of pyrazole-indole hybrids can be achieved through various synthetic routes. A common and effective strategy involves the condensation reaction between a substituted 5-aminopyrazole and an appropriate indole derivative, such as isatin or indole-3-carbaldehyde.[3][4][6] The choice of starting materials and reaction conditions can be tailored to generate a diverse library of hybrid molecules with distinct substitution patterns, allowing for a thorough investigation of structure-activity relationships (SAR).
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of pyrazole-indole hybrids, from starting material preparation to the final product.
Sources
- 1. Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole-Indole Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
methodology for the synthesis of pyrazole-based fungicides and herbicides
Executive Summary
The pyrazole ring is a "privileged scaffold" in modern agrochemistry, serving as the core pharmacophore for Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Fluxapyroxad, Bixafen) and Very-Long-Chain Fatty Acid (VLCFA) inhibitor herbicides (e.g., Pyroxasulfone). The incorporation of fluorine motifs—specifically difluoromethyl (
This Application Note provides a validated methodology for overcoming the "N-methylation ambiguity" inherent in Knorr-type condensations. We present two distinct protocols: a low-temperature batch process for high-purity SDHI precursors and a radical-mediated functionalization for herbicide scaffolds, alongside a continuous flow module for hazardous hydrazine handling.
Strategic Overview: The Regioselectivity Challenge
The primary failure mode in pyrazole synthesis is the formation of regioisomeric mixtures (N1- vs. N2-alkylation) during the condensation of hydrazines with non-symmetrical 1,3-dicarbonyls.
-
The Problem: Fluorinated
-ketoesters exhibit altered electronic bias compared to non-fluorinated analogs. The inductive effect of the group pulls electron density, making the adjacent carbonyl more electrophilic, yet steric factors often favor attack at the distal carbonyl. -
The Solution: Kinetic control via temperature modulation and solvent polarity is required to lock the tautomeric equilibrium of the hydrazine intermediate before cyclization.
Figure 1: Bifurcation of regiochemical pathways in fluorinated pyrazole synthesis. Kinetic control favors the 1-methyl-3-substituted isomer essential for SDHI activity.
Protocol A: Synthesis of SDHI Key Intermediate (DFPA)
Target Molecule: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA).[1][2][3] Application: Precursor for Fluxapyroxad, Bixafen, and Sedaxane. Mechanism: Claisen condensation followed by regioselective cyclization.
Reagents & Equipment
-
Substrate: Ethyl 4,4-difluoroacetoacetate (EDFAA).
-
Reagent: Methylhydrazine (40% aqueous solution or sulfate salt).
-
Solvent: Ethanol (EtOH) or THF (anhydrous).
-
Catalyst: Triethylamine (Et3N) or NaOH (for hydrolysis).
-
Equipment: Jacketed glass reactor with cryostat (-30°C capability).
Step-by-Step Methodology
-
Vilsmeier-Haack Activation (Optional but Recommended):
-
Note: Direct condensation is possible, but converting the
-ketoester to an enol ether or using orthoformate improves yield. -
React EDFAA with triethyl orthoformate and acetic anhydride at 100°C for 2 hours. Remove volatiles to obtain the ethoxymethylene intermediate.
-
-
Cryogenic Addition (Critical Step for Regiocontrol):
-
Dissolve the intermediate in EtOH. Cool the reactor to -20°C .
-
Add Methylhydrazine dropwise over 60 minutes.
-
Why: At -20°C, the nucleophilic attack occurs preferentially at the less sterically hindered carbonyl (distal to the
group), favoring the 1-methyl-3-difluoromethyl isomer.
-
-
Cyclization & Hydrolysis:
-
Allow the mixture to warm to 25°C, then reflux (78°C) for 3 hours.
-
Add 30% NaOH solution (2.0 eq) directly to the reaction pot. Stir at 60°C for 2 hours to hydrolyze the ester.
-
-
Work-up & Purification:
-
Evaporate EtOH. Acidify the aqueous residue with HCl to pH 2.
-
The product precipitates as a white solid. Filter and wash with cold water.
-
Recrystallization: Use Toluene/Ethyl Acetate (9:1) to remove trace regioisomers.
-
Data Summary: Regioselectivity vs. Temperature
| Temperature | Solvent | Isomer Ratio (3-CHF2 : 5-CHF2) | Yield (%) |
| +25°C | EtOH | 65 : 35 | 82% |
| 0°C | EtOH | 88 : 12 | 85% |
| -20°C | EtOH | 98 : 2 | 91% |
Protocol B: Radical Functionalization for Herbicide Scaffolds
Target Molecule: 4-(Bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole.[4] Application: Precursor for Pyroxasulfone (VLCFA Inhibitor). Mechanism: Radical bromination of the methyl group followed by thio-etherification.
Step-by-Step Methodology
-
Precursor Synthesis:
-
Start with 5-hydroxy-1-methyl-3-(trifluoromethyl)pyrazole.
-
Perform O-alkylation using chlorodifluoromethane (
) in the presence of in DMF to install the difluoromethoxy ether.
-
-
Radical Bromination (Benzylic-type Position):
-
Dissolve the 4-methyl pyrazole intermediate in trifluoromethylbenzene (or
substitute). -
Add N-Bromosuccinimide (NBS, 1.1 eq) and AIBN (0.05 eq).
-
Heat to reflux (80°C) under
for 4 hours. -
Safety: This reaction is exothermic. Ensure condenser efficiency.
-
-
Thio-Coupling (Pyroxasulfone Core Assembly):
-
React the bromomethyl pyrazole with the isoxazoline-thio intermediate (prepared separately via isoxazoline synthesis).
-
Use
in Acetonitrile at 50°C.
-
-
Oxidation:
-
Oxidize the resulting sulfide to the sulfone using m-CPBA or
/Sodium Tungstate.
-
Advanced Technology: Continuous Flow Synthesis
Handling methylhydrazine poses severe toxicity risks. A flow chemistry module is recommended for scale-up to contain the hazard and improve thermal control.
Figure 2: Continuous flow setup for pyrazole synthesis. The closed system prevents hydrazine exposure and allows precise residence time control.
Flow Protocol Parameters:
-
Flow Rate: 1.0 mL/min (combined).
-
Reactor Volume: 5 mL PTFE coil.
-
Temperature: Zone 1 (Mixing) = 0°C; Zone 2 (Cyclization) = 60°C.
-
Back Pressure: 100 psi (to prevent solvent boiling and ensure biphasic homogeneity).
Quality Control & Validation
Every batch must be validated using the following specifications to ensure biological efficacy (SDHI activity is stereospecific).
-
1H NMR (DMSO-d6): Check for the singlet of the pyrazole C5-H (approx 8.33 ppm).
-
19F NMR: Distinctive shift for
(doublet, -113 ppm) vs . -
HPLC Purity: >99.0% (Area %).
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.
-
Detection: UV 254 nm.
-
References
-
GalChimia. (2021). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. Retrieved from [Link]
-
Google Patents. (2020). CN111362874B - Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[1][5][6] Retrieved from
- Google Patents. (2023). EP4177244A2 - Process and intermediates for the preparation of pyroxasulfone and fenoxasulfone.
-
Organic Chemistry Portal. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Retrieved from [Link]
Sources
- 1. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 2. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. Development of a new route to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidï¼DFPAï¼ -A key building block for novel fungicides- ï½ Technology and Innovation ï½ AGC [agc.com]
- 4. EP4177244A2 - Process and intermediates for the preparation of pyroxasulfone and fenoxasulfone - Google Patents [patents.google.com]
- 5. CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 6. Synthesis method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
High-Impact Synthesis of Fused Heterocycles Employing Pyrazole Nitriles
Topic: Employing Pyrazole Nitriles in Multi-Component Reactions Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals
Introduction: The "Push-Pull" Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, 5-amino-pyrazole-4-carbonitriles represent a "privileged scaffold." Their structural utility lies in their dense functionality: an exocyclic primary amine (donor), an adjacent endocyclic nitrogen (nucleophile), and an electron-withdrawing nitrile group at the C4 position. This "push-pull" electronic architecture makes them exceptional substrates for Multi-Component Reactions (MCRs) , enabling the rapid assembly of fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines .
These fused systems are bioisosteres of purines and have demonstrated potent inhibition against kinases (CDK2, EGFR) and efficacy in antiviral and anticancer therapeutics. This guide details the protocols for employing pyrazole nitriles—both as isolated building blocks and as in situ generated intermediates—to construct complex bioactive libraries.
Mechanistic Insight: The Pyrazole Nitrile as a Binucleophile
Understanding the reactivity profile is crucial for experimental design. The 5-amino-pyrazole-4-carbonitrile operates primarily as a 1,3-binucleophile (via the exocyclic amine and N1 ring nitrogen) or a 1,4-binucleophile (involving the nitrile carbon under specific conditions).
Reactivity Pathways
-
Pathway A (Pyrazolo[1,5-a]pyrimidines): Reaction with 1,3-bis-electrophiles (e.g.,
-diketones). The C4-nitrile remains intact, serving as a handle for further functionalization. -
Pathway B (Pyrazolo[3,4-d]pyrimidines): Reaction with one-carbon donors (e.g., formamide, orthoesters). The C4-nitrile participates in the cyclization, becoming part of the fused pyrimidine ring.
Mechanistic Flow (DOT Visualization)
Figure 1: Divergent synthetic pathways for 5-amino-pyrazole-4-carbonitriles. Pathway selection is dictated by the electrophilic partner.
Application Note: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines
This protocol describes a telescoped MCR approach. While the pyrazole nitrile can be isolated, generating it in situ or reacting it immediately in a one-pot sequence enhances efficiency and yield.
Experimental Design Rationale
-
Solvent System: Ethanol/Water (1:1) or Glacial Acetic Acid. Aqueous ethanol utilizes the hydrophobic effect to accelerate organic reactions.
-
Energy Source: Microwave irradiation (MW) is preferred over conventional heating to suppress side reactions (e.g., hydrolysis of the nitrile) and reduce reaction times from hours to minutes.
-
Regioselectivity: The reaction with non-symmetrical 1,3-diketones can yield regioisomers.[1] The 7-substituted isomer is generally favored due to steric factors at the N1 position.
Protocol A: Reaction of Isolated Pyrazole Nitrile (Standard)
Reagents:
-
5-amino-1-aryl-1H-pyrazole-4-carbonitrile (1.0 mmol)
-
Acetylacetone (or substituted 1,3-diketone) (1.2 mmol)
-
Glacial Acetic Acid (3 mL) or EtOH (5 mL) + catalytic Piperidine
Step-by-Step Procedure:
-
Preparation: In a 10 mL microwave vial, dissolve the pyrazole nitrile in the chosen solvent.
-
Addition: Add the 1,3-diketone. If using ethanol, add 2 drops of piperidine or pyridine.
-
Reaction: Seal the vial and irradiate at 120°C for 10–15 minutes (Power: 150W, Max Pressure: 200 psi).
-
Note: If using conventional heating, reflux for 2–4 hours. Monitor by TLC (Eluent: EtOAc/Hexane 3:7).
-
-
Workup: Cool the reaction mixture to room temperature.
-
Precipitation: Pour the mixture into crushed ice (20 g). Stir vigorously for 15 minutes.
-
-
Purification: Filter the solid precipitate under vacuum. Wash with cold water (2 x 10 mL) followed by a small amount of cold ethanol.
-
Recrystallization: Recrystallize from hot ethanol or DMF/Water to obtain the pure pyrazolo[1,5-a]pyrimidine.
Application Note: The "True" 4-Component Reaction (In-Situ Generation)
For high-throughput library generation, a 4-component reaction (4-CR) is superior. This assembles the pyrazole core and fuses the pyrimidine ring in a single pot.
Components:
-
Aryl Aldehyde[2]
-
Malononitrile[2]
-
Hydrazine Hydrate (or Phenylhydrazine)
- -Ketoester (e.g., Ethyl Acetoacetate)
Protocol B: One-Pot 4-CR Synthesis
Step-by-Step Procedure:
-
Stage 1 (Knoevenagel-Michael): In a round-bottom flask, mix Aryl Aldehyde (1 mmol) and Malononitrile (1 mmol) in Ethanol (5 mL) with 5 mol% L-proline (catalyst). Stir at RT for 5 mins until precipitation of the benzylidenemalononitrile occurs.
-
Stage 2 (Pyrazole Formation): Add Hydrazine Hydrate (1.2 mmol). Reflux for 15 minutes. This generates the 5-amino-pyrazole-4-carbonitrile intermediate in situ.
-
Stage 3 (Fusion): Add Ethyl Acetoacetate (1.2 mmol) and Acetic Acid (1 mL). Continue reflux (or transfer to MW at 140°C) for 30 minutes.
-
Isolation: Cool and pour into ice water. The resulting solid is the Pyrazolo[1,5-a]pyrimidine-3-carbonitrile .
Experimental Workflow (DOT Visualization)
Figure 2: Operational workflow for the one-pot 4-component synthesis.
Data Presentation & Validation
The following data summarizes typical yield ranges and characterization signals for Pyrazolo[1,5-a]pyrimidines synthesized via Protocol A.
Table 1: Substrate Scope and Yields
| Entry | R (Aryl on Pyrazole) | R' (Diketone Sub.) | Time (MW) | Yield (%) | MP (°C) |
| 1 | Phenyl | Methyl | 10 min | 92 | 180-182 |
| 2 | 4-Cl-Phenyl | Methyl | 12 min | 88 | 205-207 |
| 3 | 4-OMe-Phenyl | Methyl | 10 min | 90 | 175-177 |
| 4 | Phenyl | Trifluoromethyl | 15 min | 85 | 160-162 |
Characterization Checklist (Self-Validation):
-
IR Spectroscopy: Disappearance of the broad
doublet (3200-3400 cm⁻¹) from the starting pyrazole. Retention of the stretch at ~2220 cm⁻¹. -
¹H NMR: Appearance of the pyrimidine proton (usually a singlet around
6.8–7.2 ppm if using acetylacetone). -
Mass Spectrometry: Molecular ion peak
consistent with the loss of (condensation).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete cyclization due to steric hindrance at N1. | Switch solvent to Glacial Acetic Acid (higher temp, acid catalysis). Increase MW temp to 140°C. |
| Regioisomer Mix | Non-symmetrical diketone used. | Use symmetrical diketones for initial screening. Verify isomer via NOESY NMR. |
| Sticky Product | Polymerization of malononitrile (in 4-CR). | Ensure stoichiometric accuracy. Keep temperature <50°C during Step 1 (Knoevenagel). |
| No Reaction | Deactivated pyrazole amine. | Add Lewis acid catalyst (e.g., |
References
-
Al-Mulla, A. (2018).[3][4] Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation.[4][5][6] Beilstein Journal of Organic Chemistry.
-
Ghahremanzadeh, R., et al. (2025). The catalyst-free syntheses of pyrazolo[3,4-b]quinolin-5-one derivatives by one-pot, three-component reactions.[7] ResearchGate.[8]
-
Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives.[3] Open Journal of Medicinal Chemistry.
-
Quiroga, J., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules.[1][2][3][4][5][6][9][10][11][12][13]
-
Fadda, A. A., et al. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions. European Journal of Medicinal Chemistry.[10]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 3. (PDF) "Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review [academia.edu]
- 4. BJOC - Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation [beilstein-journals.org]
- 5. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin- 4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Functionalization of the Pyrazole Ring in 2-methyl-3-(1H-pyrazol-1-yl)propanenitrile
[1][2]
Abstract & Strategic Overview
This application note details the regioselective functionalization of 2-methyl-3-(1H-pyrazol-1-yl)propanenitrile (1) . This scaffold is a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors (analogous to Ruxolitinib and Baricitinib).
The pyrazole ring in this scaffold presents a dichotomy of reactivity:
-
C4-Position: Highly nucleophilic, amenable to Electrophilic Aromatic Substitution (EAS). This is the primary vector for diversification.
-
C5-Position: Theoretically acidic, but functionalization via lithiation is complicated by the competing acidity of the nitrile
-proton.
This guide provides a validated protocol for C4-selective halogenation (the industry standard for this scaffold) and discusses the mechanistic constraints and solutions for C5-functionalization , specifically warning against direct lithiation strategies that degrade the nitrile tail.
Reactivity Analysis & Mechanistic Insight[3][4]
Before initiating experimentation, it is critical to understand the electronic landscape of the molecule to prevent common synthetic failures.
The pKa Trap (Expertise & Causality)
A common error is attempting to functionalize the C5 position using strong bases (e.g.,
-
Pyrazole C5-H: The
of an -alkyl pyrazole C5 proton is approximately 35–38 (DMSO scale). -
Nitrile
-H: The proton adjacent to the nitrile group (on the propyl chain) has a of approximately 25–26 .
Consequence: Addition of organolithiums results in rapid deprotonation of the alkyl chain, not the pyrazole ring. This leads to Thorpe-Ziegler cyclization (self-condensation of nitriles) or polymerization, rather than the desired C5-functionalization.
The Nucleophilic C4 Center
The pyrazole ring is
Visualization of Reactivity
Figure 1: Reactivity profile of the target scaffold. Green indicates the favored synthetic pathway; Red indicates the primary failure mode.
Protocol A: Regioselective C4-Bromination
Objective: Synthesis of 2-methyl-3-(4-bromo-1H-pyrazol-1-yl)propanenitrile. Application: Precursor for Suzuki-Miyaura cross-couplings.[1]
Experimental Design
-
Reagent:
-Bromosuccinimide (NBS).[2] It provides a controlled source of electrophilic bromine ( ) without the acidity of elemental bromine, preserving the nitrile. -
Solvent: Acetonitrile (MeCN) or DMF. MeCN is preferred for easier workup.
-
Temperature:
. Low temperature prevents over-bromination or radical side reactions on the alkyl chain.
Step-by-Step Methodology
-
Preparation: Charge a reaction vessel with 2-methyl-3-(1H-pyrazol-1-yl)propanenitrile (1.0 equiv) and Acetonitrile (10 volumes) .
-
Cooling: Cool the solution to
using an ice bath. Ensure vigorous stirring. -
Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes. Note: Exothermic reaction.[3] Maintain internal temp <
. -
Reaction: Remove ice bath and allow to warm to
. Stir for 2 hours. -
Validation (IPC): Check by LCMS or TLC (50% EtOAc/Hexane).
-
Success Criteria: Disappearance of Starting Material (SM) peak; appearance of M+79/81 doublet (Br isotope pattern).
-
Self-Validating Check: If SM remains after 3 hours, add 0.1 equiv NBS. If di-bromo species appears (rare), the temperature was likely too high.
-
-
Quench: Add 10% aqueous
(sodium thiosulfate) to destroy excess bromine. -
Workup: Dilute with EtOAc, wash with water (
) and brine ( ). Dry over , filter, and concentrate. -
Purification: Usually not required. The product crystallizes or forms a clean oil upon standing.
Data Summary
| Parameter | Specification |
| Reagent Stoichiometry | 1.05 equiv NBS |
| Solvent System | MeCN (0.1 M concentration) |
| Temperature | |
| Yield (Typical) | 85–95% |
| Selectivity | >98% C4-isomer |
Protocol B: C4-Arylation via Suzuki-Miyaura Coupling
Objective: Installation of aryl groups (e.g., pyrrolo[2,3-d]pyrimidine for JAK inhibitors) at C4.
Workflow Logic
Using the bromide generated in Protocol A, we employ a Palladium-catalyzed cycle.[2] Because the pyrazole nitrogen is alkylated, there is no risk of N-arylation or catalyst poisoning by a free NH.
Step-by-Step Methodology
-
Charge: In a reaction vial, combine:
-
C4-Bromo intermediate (1.0 equiv)
-
Aryl Boronic Acid/Pinacol Ester (1.2 equiv)
- (2.5 equiv)
-
-
Solvent: Add 1,4-Dioxane/Water (4:1 ratio) . Degas by sparging with Nitrogen for 10 mins.
-
Catalyst: Add
(5 mol%) .-
Expert Insight:
is robust and resists dehalogenation side-reactions better than for this substrate.
-
-
Heating: Heat to
for 4–6 hours. -
Validation: LCMS should show conversion to the bi-aryl product.
-
Workup: Filter through Celite, dilute with EtOAc, wash with water. Purify via column chromatography.
Workflow Diagram
Figure 2: Optimized workflow for converting the brominated intermediate into the active pharmaceutical ingredient (API) scaffold.
Advanced Topic: C5-Functionalization (The "Hard" Way)
If your specific application requires substitution at the C5 position, do not use n-BuLi . Instead, utilize Pd-Catalyzed C-H Activation .
Why C-H Activation?
Transition metal catalysis (Pd or Ru) can distinguish between the
Recommended Conditions (Literature Grounded)
-
Catalyst:
(10 mol%) -
Ligand:
or similar bulky phosphine to promote C-H insertion. -
Base:
(Mild base avoids nitrile deprotonation). -
Solvent: DMA or Xylene at
. -
Mechanism: Concerted Metalation-Deprotonation (CMD).[4] The carbonate assists the palladium in cleaving the C5-H bond without generating a free carbanion.
References
-
Regioselectivity in Pyrazole Functionalization: Deng, X., & Mani, N. S. (2008).[5] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. [Link]
-
Ruxolitinib Synthesis (Scaffold Context): Lin, Q., et al. (2009). Enantioselective Synthesis of Janus Kinase Inhibitor INCB018424 via an Organocatalytic Aza-Michael Reaction.[6] Organic Letters. [Link][6]
-
C-H Activation of Pyrazoles: Giri, R., et al. (2014). Pd-Catalyzed C-H Functionalization of Pyrazoles. Chemical Society Reviews. [Link]
-
pKa Values of Nitriles and Heterocycles: Bordwell pKa Table (Acidity in DMSO). [Link]
Sources
- 1. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lkouniv.ac.in [lkouniv.ac.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 6. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Regioselectivity in N-Alkylation of Substituted Pyrazoles
Welcome to the Technical Support Center for N-alkylation of substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving regioselective N-alkylation. The seemingly subtle difference between alkylating the N1 versus the N2 position of the pyrazole ring can have profound implications for the biological activity, physical properties, and patentability of your target compounds. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you gain control over your reaction outcomes.
Introduction: The Challenge of Pyrazole N-Alkylation
The N-alkylation of unsymmetrically substituted pyrazoles presents a classic challenge in synthetic chemistry: controlling regioselectivity. The two nitrogen atoms of the pyrazole ring, while not identical, often exhibit similar nucleophilicity, leading to the formation of a mixture of N1 and N2 alkylated regioisomers.[1][2] These isomers can be difficult to separate, leading to lower yields of the desired product and creating downstream purification challenges.[1]
This guide will dissect the key factors that govern this selectivity and provide actionable strategies to steer the reaction toward your desired isomer.
Troubleshooting Guides
This section addresses specific, common problems encountered during the N-alkylation of substituted pyrazoles in a practical, question-and-answer format.
Issue 1: My reaction yields a mixture of N1 and N2 regioisomers that are difficult to separate. How can I improve the regioselectivity?
This is the most frequent challenge. The key is to manipulate the reaction conditions to exploit the subtle differences between the two nitrogen atoms. Several factors are at play, and a systematic approach is often required.
Causality-Driven Troubleshooting Workflow:
Detailed Strategies:
-
Exploit Steric Hindrance: This is often the most powerful tool. Alkylation will generally favor the nitrogen atom that is less sterically encumbered.[1]
-
To favor the less hindered nitrogen (often N1): Increase the steric bulk of your alkylating agent. For example, if methyl iodide gives a poor ratio, switching to a bulkier agent like benzyl bromide or an α-halomethylsilane can dramatically improve selectivity for the more accessible nitrogen.[3][4]
-
To favor the more hindered nitrogen (often N2): This is more challenging and often requires a substrate-directed approach or a change in mechanism.
-
-
Modify the Base and Solvent System: The choice of base and solvent is critical as it influences the nature of the pyrazolate anion in solution.[2][5]
-
For N1-Alkylation: The combination of potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMSO is a well-established system for achieving high N1 selectivity, particularly for 3-substituted pyrazoles.[6][7]
-
For High Selectivity (General): Sodium hydride (NaH) can be very effective in preventing the formation of regioisomeric mixtures in certain cases.[1][2][5]
-
Solvent Effects: Polar aprotic solvents like DMF and DMSO are excellent starting points.[1] In some systems, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity.[1][8]
-
-
Consider Electronic Effects: The electronic nature of the substituents on the pyrazole ring alters the nucleophilicity of the adjacent nitrogen atoms.[1][9]
-
Electron-Withdrawing Groups (EWGs): An EWG at the C3 position (e.g., -CF₃, -NO₂, -CO₂Et) decreases the basicity and nucleophilicity of the adjacent N2 nitrogen. Alkylation often, but not always, favors the N1 position.
-
Electron-Donating Groups (EDGs): An EDG at the C3 position (e.g., -CH₃, -Ph) increases the nucleophilicity of the adjacent N2 nitrogen, potentially favoring alkylation at this site.
-
Data Snapshot: Impact of Reaction Conditions on Regioselectivity
| 3-Substituent (R) | Alkylating Agent | Base | Solvent | N1:N2 Ratio (Approx.) | Reference |
| Phenyl | Benzyl Bromide | K₂CO₃ | DMSO | >95:5 | [6] |
| -CO₂Et | Ethyl Iodide | K₂CO₃ | DMF | Majorly N1 | [7] |
| -NO₂ | Acrylonitrile | None | DMSO | >99:1 | [3][10] |
| -CF₃ | Ethyl Iodoacetate | K₂CO₃ | MeCN | ~50:50 | [2][5] |
| -CF₃ (with Pyridyl) | Ethyl Iodoacetate | NaH | DMF | >95:5 (N2) | [2][5] |
Note: Data is illustrative and compiled from various sources. Exact ratios are substrate-dependent.
Issue 2: My reaction yield is low, even though the starting material is consumed.
Low yields can be attributed to several factors beyond regioselectivity, including side reactions, poor reactivity, or difficult workup.
Troubleshooting Workflow for Low Yield:
Key Considerations:
-
Over-alkylation: A common side reaction is the formation of a quaternary N,N'-dialkylpyrazolium salt. This can be mitigated by using a stoichiometric amount of the alkylating agent (or a slight excess, ~1.05 eq.) and carefully monitoring the reaction by TLC or LC-MS to stop it upon consumption of the mono-alkylated product.[11]
-
Base and Substrate Solubility: Ensure that your pyrazole and the base are sufficiently soluble in the chosen solvent. Poor solubility can significantly hinder the reaction rate.[12]
-
Reactivity of the Alkylating Agent: The reactivity of the alkylating agent (R-X) is dependent on the leaving group (X). The general trend is R-I > R-Br > R-Cl. If using a less reactive alkyl halide, you may need to increase the temperature or reaction time.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields and selectivity.[1][13]
Frequently Asked Questions (FAQs)
Q1: How can I definitively determine the regiochemistry (N1 vs. N2) of my product? A1: A combination of NMR spectroscopy techniques is the gold standard.
-
1D ¹H and ¹³C NMR: While useful, these can sometimes be ambiguous on their own.
-
2D NMR (NOESY/ROESY): Nuclear Overhauser Effect (NOE) experiments are powerful for unambiguous structure determination. An NOE correlation between the protons of the newly introduced alkyl group and a substituent at the C5 position confirms N1 alkylation. Conversely, an NOE to a C3 substituent points to N2 alkylation.[14][15]
-
2D NMR (HMBC): Heteronuclear Multiple Bond Correlation can show correlations between the alkyl group's protons and the pyrazole ring carbons (C3 and C5), helping to deduce the point of attachment.[15][16]
-
X-ray Crystallography: If you can grow a suitable crystal, single-crystal X-ray diffraction provides unequivocal proof of the structure.[6][17]
Q2: Are there alternatives to standard base-mediated alkylation? A2: Yes, several alternative methods can offer different or improved regioselectivity.
-
Michael Addition: For α,β-unsaturated electrophiles (e.g., acrylates, acrylonitrile), a catalyst-free Michael addition can proceed with exceptionally high N1-selectivity (>99:1).[3][10] This is driven by attractive interactions in the transition state.[3]
-
Acid-Catalyzed Alkylation: Using trichloroacetimidates as electrophiles with a Brønsted acid catalyst (like camphorsulfonic acid) provides an alternative that avoids strong bases. Regioselectivity in these cases is often governed by sterics, favoring the less hindered nitrogen.[14]
-
Phase Transfer Catalysis (PTC): PTC can be highly efficient, sometimes allowing for solvent-free conditions and simplifying workup procedures.[1]
Q3: Can computational chemistry predict the regioselectivity of my reaction? A3: Yes, quantum mechanics (QM) calculations, specifically Density Functional Theory (DFT), can be a powerful predictive tool. By calculating the activation energies for the N1 and N2 alkylation pathways, one can predict the likely major isomer.[6][18] These models can even account for subtle hydrogen bonding interactions between the substrate and alkylating agent that can reverse selectivity.[18]
Key Experimental Protocols
Protocol 1: General Procedure for Highly N1-Regioselective Alkylation via Michael Addition
This protocol is adapted from methodologies that achieve excellent N1-selectivity with activated alkenes.[3][10]
-
Setup: In a vial equipped with a magnetic stir bar, dissolve the substituted 1H-pyrazole (1.0 equiv) in DMSO (to make a ~0.25 M solution).
-
Reagent Addition: Add the α,β-unsaturated electrophile (e.g., acrylonitrile, ethyl acrylate) (1.05 equiv). Note: No base is typically required for this transformation.
-
Reaction: Stir the resulting mixture at 25 °C. Monitor the reaction by TLC or LC-MS until the starting pyrazole is consumed.
-
Workup: Upon completion, add ice water to the reaction mixture. Extract the aqueous layer with ethyl acetate (2 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography or recrystallization.
Protocol 2: Protocol for Characterization of Regioisomers by 2D NOESY NMR
-
Sample Preparation: Prepare a sample of the purified pyrazole isomer (~10-15 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is free of paramagnetic impurities.
-
Acquisition: Acquire a standard ¹H NMR spectrum to determine the chemical shifts of all protons.
-
NOESY Experiment: Set up a 2D NOESY (or ROESY for larger molecules) experiment. Use a mixing time appropriate for your molecule's size (typically 500-800 ms for small molecules).
-
Analysis: Process the 2D data. Look for off-diagonal cross-peaks. A cross-peak between the N-alkyl protons (e.g., N-CH₂) and a proton on a substituent at C5 indicates the N1 isomer. A cross-peak to a C3 substituent proton indicates the N2 isomer.
References
-
Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. ResearchGate. Available at: [Link]
-
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available at: [Link]
-
Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. ACS Figshare. Available at: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available at: [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available at: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. Available at: [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. Available at: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. Available at: [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. Available at: [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. KTU ePubl. Available at: [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC. Available at: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Available at: [Link]
-
A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available at: [Link]
-
Pyrazole. SlideShare. Available at: [Link]
-
Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. Available at: [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. Available at: [Link]
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Nanalysis. Available at: [Link]
-
SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. LOCKSS. Available at: [Link]
-
Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Royal Society of Chemistry. Available at: [Link]
-
Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. acs.figshare.com [acs.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. wuxibiology.com [wuxibiology.com]
addressing poor solubility of pyrazole derivatives during synthesis and purification
Status: Online 🟢 | Role: Senior Application Scientist | Ticket Queue: Active
Welcome to the Pyrazole Solubility Support Hub
Subject: Troubleshooting poor solubility of pyrazole derivatives in synthesis and purification. Case ID: PYR-SOL-998 Priority: Critical (Blocking Workflow)
Executive Summary (The "Why")
Pyrazole derivatives are notorious for "brick dust" behavior. This is not random; it is structural.
-
H-Bond Networking: Unsubstituted pyrazoles act as both H-bond donors (NH) and acceptors (N:), forming tight intermolecular networks similar to DNA base pairs.
-
-
Stacking: The planar, electron-rich aromatic ring facilitates strong stacking interactions, increasing lattice energy. -
Melting Point Correlation: High melting points (
C) often correlate with insolubility in standard organic solvents (DCM, THF, EtOAc).
Knowledge Base Module 1: Synthetic Strategy (Prevention)
Ticket: "My starting material won't dissolve, and the reaction is a slurry."
Solution A: The "Solubility-First" Retrosynthesis
Do not wait until the final step to address solubility. Modify the core early.
1. Transient Protection (The "Masking" Strategy) Mask the N-H proton to break the hydrogen bonding network.
-
Recommendation: Use SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl) groups.
-
Mechanism: These groups add lipophilicity and steric bulk, disrupting crystal packing.
-
Protocol (SEM Protection):
-
Suspend pyrazole (1.0 eq) in anhydrous THF (0.5 M).
-
Cool to 0°C; add NaH (60% dispersion, 1.2 eq) portion-wise. (Evolution of
). -
Stir 30 min until evolution ceases (solution often becomes clear).
-
Add SEM-Cl (1.1 eq) dropwise.
-
Warm to RT. Outcome: The product is usually an oil or low-melting solid, highly soluble in organic solvents.
-
2. Solvent Engineering: The Fluorinated Switch If you cannot protect the nitrogen, switch the solvent system.
-
The Fix: Replace Ethanol or Toluene with HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) or TFE (2,2,2-Trifluoroethanol) .
-
Why it works: HFIP is a potent H-bond donor. It "caps" the basic nitrogen of the pyrazole and solvates the H-bond donor sites, effectively breaking the intermolecular network that causes precipitation.
-
Bonus: HFIP often improves regioselectivity in cyclization reactions [1].
Knowledge Base Module 2: Reaction Engineering
Ticket: "The product precipitated during the reaction and conversion stopped."
Workflow: The "Slurry-to-Solution" Decision Matrix
Figure 1: Decision matrix for selecting reaction media when standard solvents fail.
Protocol: Phase Transfer Catalysis (PTC) for Alkylation
When the pyrazole is insoluble in organic solvents and water, use a biphasic system.
-
Solvent: DCM (dissolves electrophile) / 50% NaOH (aq) (deprotonates pyrazole).
-
Catalyst: Tetrabutylammonium bromide (TBAB, 5-10 mol%).
-
Mechanism: The pyrazole anion forms a lipophilic ion pair with
at the interface, dragging it into the organic layer to react.
Knowledge Base Module 3: Purification & Isolation
Ticket: "My column is clogged, and the compound is streaking."
The "Dry Loading" Standard Operating Procedure (SOP)
Never liquid-load an insoluble pyrazole using a "strong solvent" like DMSO or DMF. This causes the compound to crash out immediately upon hitting the non-polar mobile phase (Hexane/EtOAc), blocking the column flow.
Step-by-Step Protocol:
-
Dissolution: Dissolve crude material in the minimum amount of MeOH/DCM (1:1) or even pure Acetone. Heating is permitted.[1][2][3]
-
Adsorption: Add Celite 545 or Silica Gel (ratio: 1g crude to 3g solid support).
-
Evaporation: Rotovap to dryness. You must obtain a free-flowing powder . If it is sticky, add more Celite and re-evaporate.
-
Loading: Pour the powder into a solid-load cartridge (or directly on top of the column sand bed).
-
Elution: Run the gradient. The compound will slowly desorb into the mobile phase without clogging [2].
The "Tailing" Fix: Amine Modifiers
Pyrazoles interact strongly with the acidic silanols on silica gel, causing "streaking" (tailing).
-
The Fix: Pre-flush the column with mobile phase containing 1% Triethylamine (Et3N) or 1% NH4OH .
-
Alternative: Use "Base-Deactivated Silica" or switch to Alumina (Basic) stationary phase.
Data Table: Solvent Systems for Flash Chromatography
| Compound Polarity | Recommended Mobile Phase | Additive (Modifier) | Notes |
| Moderate | DCM / MeOH (0-10%) | 1% | Best for general pyrazoles. |
| High (Very Polar) | DCM / MeOH / Acetone | 1% | Acetone helps solubilize without high polarity. |
| Insoluble (Brick Dust) | EtOAc / EtOH (3:1) | None | Use Reverse Phase (C18) if this fails. |
Knowledge Base Module 4: FAQ & Quick Fixes
Q: I need an NMR, but it won't dissolve in
Q: Can I purify by recrystallization? A: Yes, but standard cooling often fails. Use the "Acid-Base Swing" :
-
Dissolve the insoluble pyrazole in dilute HCl (forms the soluble HCl salt).
-
Slowly neutralize the filtrate with saturated
or NaOH. -
The free base will precipitate as a cleaner solid.
Q: Why is my yield low after workup? A: Pyrazoles are amphoteric and water-soluble at extreme pHs.
-
Check: If your aqueous layer is pH < 4, your product is in the water (protonated). If pH > 12, it might also be in the water (deprotonated if NH is free).
-
Fix: Adjust aqueous layer to pH 7-8 before extraction to maximize organic solubility.
References
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols . Journal of Organic Chemistry. (Demonstrates HFIP/TFE as superior solvents for pyrazole synthesis).
-
Flash Column Chromatography Guide . Biotage / J. Org.[4] Chem. (Definitive guide on dry loading and silica interactions).
-
Greene's Protective Groups in Organic Synthesis . Wiley. (Standard reference for SEM/THP protection strategies).
-
Solubility of Pyrazole Derivatives . BenchChem Technical Notes. (General physical properties and recrystallization protocols).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
side-product formation in the synthesis of pyrazole nitriles
Topic: Side-Product Formation & Troubleshooting Audience: Medicinal Chemists & Process Development Scientists
Introduction: The Stability vs. Reactivity Paradox
Pyrazole nitriles (specifically 4-cyanopyrazoles) are ubiquitous in kinase inhibitors (e.g., Janus kinase inhibitors). Their synthesis often forces a choice between thermodynamic control (cyclocondensation) and kinetic functionalization (metal-catalyzed cyanation).
This guide addresses the three most common failure modes:
-
Regiochemical Scrambling during hydrazine condensation.
-
Over-functionalization (Chlorination/Dimerization) during amide dehydration.
-
Homocoupling during Palladium-catalyzed cross-coupling.
Module A: Cyclocondensation & Regioselectivity
The Scenario: You are reacting an aryl hydrazine with (ethoxymethylene)malononitrile (EMM) to form 5-amino-1-aryl-1H-pyrazole-4-carbonitrile.
The Core Mechanism & Failure Points
The reaction proceeds via a Michael-type addition-elimination followed by intramolecular cyclization. The regioselectivity is dictated by the nucleophilicity differential between the
-
Standard Pathway: The terminal
(more nucleophilic) attacks the ethoxy carbon. The internal then attacks the nitrile. Result: 5-amino-1-aryl isomer.[1] -
Failure Mode (Regio-drift): If the Aryl group is highly electron-withdrawing (e.g., 2,4-dinitro), the
-nitrogen is deactivated, slowing cyclization and allowing competitive attack at the nitrile first or formation of open-chain hydrazides.
Troubleshooting Guide: Condensation Reactions
| Symptom | Probable Cause | Corrective Action |
| Mixture of Regioisomers | Steric bulk on hydrazine or insufficient solvent polarity. | Switch Solvent: Use fluorinated alcohols (TFE or HFIP). These solvents activate the nitrile via H-bonding and stabilize the polar transition state, enforcing the 5-amino-1-aryl pathway. |
| Open-Chain Intermediate (Uncyclized) | Reaction temperature too low; Hydrazine deactivated. | Force Cyclization: Isolate the intermediate and reflux in glacial acetic acid or ethanol with catalytic base ( |
| "Abnormal" Bis-pyrazole | Using 5-hydrazidopyrazoles as starting material.[2] | Protect the Hydrazide: The hydrazide carbonyl can participate in side reactions. Use a protecting group or switch to a milder electrophile. |
Visualizing the Pathway (DOT Diagram)
Figure 1: Mechanistic bifurcation in the reaction of aryl hydrazines with ethoxymethylene malononitrile.
Module B: Dehydration of Pyrazole Amides
The Scenario: You have a pyrazole-4-carboxamide and are dehydrating it to the nitrile using
The "Chlorination" Trap
Pyrazole rings are electron-rich. When using Vilsmeier-type conditions (
Troubleshooting Guide: Dehydration
| Issue | Diagnosis (NMR/LCMS) | Solution |
| M+34 Peak (Chlorination) | Product mass is M+34/36 (Cl isotope pattern). | Change Reagent: Switch to TFAA (Trifluoroacetic anhydride) / Pyridine in DCM. This is a milder non-halogenating dehydration system. Alternatively, use |
| Dimer Formation | Mass spectrum shows 2M-H or similar coupled products. | Dilution: High concentration promotes intermolecular attack. Run reaction at <0.1 M. |
| Hydrolysis (Reversion) | Product converts back to amide on column. | Workup pH: The imidoyl chloride intermediate is sensitive. Quench with cold |
Protocol: Non-Invasive Dehydration (TFAA Method)
Use this when the pyrazole ring is electron-rich or sensitive to acid.
-
Dissolve: 1.0 equiv Pyrazole Amide in dry DCM (0.2 M).
-
Base: Add 2.5 equiv Pyridine (or
). Cool to 0°C.[3] -
Addition: Add 1.2 equiv TFAA dropwise. Exotherm warning.
-
Monitor: Stir 0°C to RT. Check TLC for disappearance of polar amide spot.
-
Quench: Pour into saturated
. Extract DCM.
Module C: Palladium-Catalyzed Cyanation
The Scenario: Converting a 4-bromo/iodopyrazole to a 4-cyanopyrazole using
The Homocoupling Plague
Pyrazoles are notorious for poisoning Pd catalysts (coordination via
Troubleshooting Guide: Metal Catalysis
| Symptom | Root Cause | Technical Fix |
| Homocoupling (Bi-pyrazole) | Oxidative addition occurs, but transmetallation with CN is slow; two Pd-Ar species disproportionate. | Slow Addition & Reductant: Use Polymethylhydrosiloxane (PMHS) or Zn dust as a reductant to keep Pd(0) active. Ensure Cyanide source is soluble (add catalytic Zn powder). |
| No Reaction (Catalyst Death) | Pyrazole Nitrogen coordinates to Pd, shutting down the cycle. | Ligand Choice: Use bulky monodentate ligands like XPhos or SPhos which prevent N-coordination. Alternatively, protect the pyrazole NH (e.g., THP, SEM) before coupling. |
| Dehalogenation (Reduction) | Solvent Switch: Avoid alcohols. Use DMF or DMAc (degassed). Run under strict Argon flow. |
Visualizing the Catalytic Cycle Failure
Figure 2: Competition between productive cyanation, catalyst poisoning, and homocoupling.
FAQ: Analysis & Purification
Q: How do I definitively distinguish between 1,3- and 1,5-isomers? A: 1D NMR is often insufficient. You must use 1H-1H NOESY .
-
1,5-isomer (Target): You will see a NOE cross-peak between the pyrazole-H (C3) and the ortho-protons of the N-aryl ring.
-
1,3-isomer: No NOE between the pyrazole-H (now at C5) and the N-aryl group, as they are distant.
Q: My nitrile hydrolyzed to an amide on the silica column. Why? A: Pyrazole nitriles, especially amino-nitriles, can be activated by the electron-rich ring, making the nitrile susceptible to acid-catalyzed hydrolysis by the silica gel.
-
Fix: Pre-treat your silica column with 1%
in hexanes to neutralize acidic sites before loading your sample.
References
-
Fustero, S., et al. "Regioselective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles." Journal of Organic Chemistry, 2008.[4]
-
Cohen, D. T., & Buchwald, S. L. "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media."[5] Organic Letters, 2015.[5] [5]
-
Deng, X., & Mani, N. S. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry, 2008.[4]
-
Chemistry Steps. "Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5." Chemistry Steps Educational Portal.
-
Jansa, et al. "Palladium-catalyzed oxidative homocoupling of pyrazole boronic esters." Chemical Communications, 2015.
Sources
- 1. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 2. A Preliminary Study of the Reaction of 5-Pyrazole Hydrazide and Malononitrile Derivatives [cjcu.jlu.edu.cn]
- 3. Attempted Dehydration of a Formyl Group | SciFailures [scifailures.com]
- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 5. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Purification of 2-methyl-3-(1H-pyrazol-1-yl)propanenitrile
Case ID: PUR-PYR-003 Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Optimization of Michael Addition Workup & Impurity Removal
Executive Summary & Molecule Profile
User Query: "I am synthesizing 2-methyl-3-(1H-pyrazol-1-yl)propanenitrile via Michael addition but struggling with low yields, yellow discoloration, and unreacted pyrazole contamination. How do I purify this effectively?"
Scientist's Analysis: This compound is a critical intermediate, often used in the synthesis of JAK inhibitors (e.g., Ruxolitinib analogs). The synthesis typically involves the aza-Michael addition of 1H-pyrazole to methacrylonitrile.
The three most common failure modes for this specific protocol are:
-
The Retro-Michael Reversion: The reaction is reversible. Heating the crude mixture during distillation without neutralizing the basic catalyst (e.g., DBU, Triton B) causes the product to decompose back into starting materials.
-
Polymerization: Methacrylonitrile is prone to radical polymerization, creating a "gummy" residue that traps the product.
-
Sublimation of Impurities: Unreacted 1H-pyrazole sublimes easily, clogging condensers and contaminating the distillate.
Decision Matrix: Choosing Your Purification Route
Before proceeding, determine your purification strategy based on scale and purity requirements.
Figure 1: Strategic decision tree for selecting the optimal purification method based on scale and purity needs.
Critical Protocol: The "Anti-Reversion" Workup
The Golden Rule: You must quench the catalyst before heating.
Step-by-Step Methodology
This protocol assumes a standard reaction: Pyrazole (1.0 eq) + Methacrylonitrile (1.2 eq) + DBU (0.05 eq).
Phase 1: Quenching & Concentration
-
Neutralization: Upon reaction completion (verify by TLC/HPLC), add Acetic Acid (1.05 eq relative to DBU) .
-
Why? This neutralizes the basic catalyst. If the base remains active, heating during the evaporation step will trigger the retro-Michael reaction, lowering your yield significantly [1].
-
-
Removal of Volatiles: Evaporate excess methacrylonitrile on a rotary evaporator.
-
Safety Note: Methacrylonitrile is toxic. Use a high-efficiency trap.
-
Temperature Limit: Do not exceed 40°C in the water bath.
-
Phase 2: Removal of Unreacted Pyrazole (The Water Wash)
1H-Pyrazole is highly water-soluble, whereas the product (a nitrile) is significantly more lipophilic.
-
Dissolve the crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]
-
Wash the organic layer 3 times with Water .
-
Validation: Check the aqueous layer by TLC.[2][3] You should see the pyrazole spot (lower Rf) moving into the water.
-
Dry organic layer over
and concentrate.
Phase 3: High Vacuum Distillation (For >95% Purity)
If the product remains an oil (common for this intermediate), distillation is superior to chromatography.
-
Setup: Short-path distillation head.
-
Vacuum: < 1 mmHg (High vacuum is essential).
-
Boiling Point: Expect the product to distill between 100°C - 120°C at 0.5 mmHg (Estimation based on similar pyrazole-alkane nitriles [2]).
-
Troubleshooting: If you see white crystals forming in the condenser before the main fraction, that is unreacted pyrazole subliming. Stop , clean the condenser, and restart.
Troubleshooting Guide & FAQs
Issue 1: "My product is turning yellow/red upon standing."
Diagnosis: Oxidation or Polymerization.[1] Root Cause: Methacrylonitrile residues can polymerize, or trace oxidation of the pyrazole ring is occurring. Solution:
-
Immediate: Pass the oil through a short plug of silica gel or activated charcoal.
-
Prevention: Add a radical inhibitor (e.g., BHT or Hydroquinone, 100 ppm) to the reaction mixture if running at high temperatures [3].
Issue 2: "I lost 40% of my mass during rotary evaporation."
Diagnosis: Retro-Michael Reaction. Root Cause: You likely did not neutralize the DBU/Base catalyst. As the concentration of product increases in the flask, the equilibrium shifts back to starting materials if base is present. Solution: Always add stoichiometric Acetic Acid or HCl (ethereal) to quench the base before any heat is applied [1].
Issue 3: "I cannot separate the regioisomers."
Diagnosis: N1 vs. N2 Alkylation. Technical Insight: For unsubstituted 1H-pyrazole, N1 and N2 are identical due to tautomerism. However, if you are using a substituted pyrazole (e.g., 3-methylpyrazole), you will get a mixture of isomers. Solution:
-
Chromatography: Regioisomers often have distinct Rf values. Use a gradient of Hexane:EtOAc (starting 9:1 to 1:1).
-
Solvent Effects: Isomer ratios are solvent-dependent. Aprotic polar solvents (DMF, DMSO) often favor the thermodynamic product, while non-polar solvents may favor the kinetic product.
Impurity Profile & Removal Table
| Impurity Type | Origin | Physical Behavior | Removal Strategy |
| Unreacted Pyrazole | Starting Material | Solid, Sublimes, Water Soluble | Water Wash (3x) . If stubborn, wash organic layer with 0.5M HCl (converts pyrazole to salt). |
| Methacrylonitrile | Excess Reagent | Volatile Liquid, Toxic | Rotary Evaporation (must be trapped). Do not heat >40°C without quench. |
| Polymer | Side Reaction | Gummy/Solid, Insoluble | Precipitation : Dissolve crude in Et2O; polymer often crashes out. Filter off. |
| Retro-Michael Products | Decomposition | Variable | Prevention only . Neutralize base before workup.[4] |
Advanced Workflow Visualization
Figure 2: The optimized "Anti-Reversion" workup protocol to maximize yield and purity.
References
-
BenchChem Technical Support. (2025).[1][3] Addressing Impurity Formation in Pyrazole Reactions: Retro-Michael Additions and Base Quenching. Retrieved from
-
PubChem. (2025).[5] Compound Summary: 3-(1H-Pyrazol-1-yl)propanenitrile.[6][7] National Library of Medicine. Retrieved from
-
Incyte Corp. (2010).[8] Patent AU-2010249443-A1: 3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]octane- or heptane-nitrile as JAK inhibitors.[8] (Demonstrates analogous Michael addition conditions and workup). Retrieved from
-
ResearchGate. (2020). How to remove excess pyrrole/pyrazole from a reaction mixture? Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile | C6H7N3 | CID 43154732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2016063294A2 - Process for the preparation of (r)-3-(4-(7h-pyrrolo[2,3-d], pyrimidin-4-yl)-1 h-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate and its polymorphs thereof - Google Patents [patents.google.com]
- 7. 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile | 945457-70-5 | Benchchem [benchchem.com]
- 8. 3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]octane- or heptane-nitrile as JAK inhibitors - Patent AU-2010249443-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
microwave-assisted synthesis of pyrazole derivatives for improved efficiency
Status: Online | Operator: Senior Application Scientist (Dr. A. Vance) Ticket Subject: Optimization, Troubleshooting, and Safety for Pyrazole Scaffolds
Introduction
Welcome to the Microwave Synthesis Technical Support Hub. You are likely here because your pyrazole cyclocondensation yields are inconsistent, you are struggling with 1,3- vs. 1,5-regioselectivity, or your reaction vessel is over-pressurizing.
Microwave-assisted organic synthesis (MAOS) is not just "faster heating"; it is a distinct kinetic environment. In pyrazole synthesis—typically the condensation of hydrazines with 1,3-dicarbonyls or
Below are the resolved tickets for the most common issues we see in the field.
Module 1: Critical Parameter Optimization (Heating Issues)
User Question: “I’m setting the reactor to 140°C, but the temperature stalls at 80°C and the power maxes out. Why isn't it heating?”
Diagnosis:
You are likely using a solvent with a low Loss Tangent (
The Solution: You must match your solvent's microwave absorptivity to your target temperature.[1] If you must use a non-polar solvent for solubility reasons, you need to "dope" the reaction.
Actionable Protocol:
-
Check the Table below. If your solvent is in the "Low" category, it will not heat effectively alone.[1]
-
Doping Strategy: Add a "susceptor"—a small amount of high
material.[1]
Reference Data: Solvent Dielectric Properties (2.45 GHz, 20°C)
| Solvent Class | Solvent | Loss Tangent ( | Heating Efficiency |
| High Absorbers | Ethylene Glycol | 1.350 | Excellent (Rapid Ramp) |
| Ethanol | 0.941 | Very Good | |
| DMSO | 0.825 | Very Good | |
| Medium Absorbers | Acetic Acid | 0.174 | Moderate |
| Water | 0.123 | Moderate | |
| Low Absorbers | Chloroform | 0.091 | Poor |
| Toluene | 0.040 | Transparent (Requires Doping) | |
| Hexane | 0.020 | Transparent (Requires Doping) |
(Data sourced from Kappe et al. and standard dielectric heating tables [1, 3])
Module 2: Reaction Specific Troubleshooting (Chemistry & Yield)
User Question: “I am synthesizing a 3,5-disubstituted pyrazole via Knorr synthesis. I’m getting a mixture of isomers (1,3- and 1,5-) and significant charring. How do I fix this?”
Diagnosis:
-
Regioselectivity: The reaction of unsymmetrical 1,3-diketones with substituted hydrazines is sensitive to solvent acidity and temperature.[1] Rapid microwave heating often favors the thermodynamic product, but "hot spots" can degrade it.
-
Charring: This indicates "thermal runaway."[1] The reaction mixture is absorbing energy faster than it can dissipate it to the bulk solvent, causing localized superheating >200°C.
The Solution: Step 1: Control Regioselectivity via Solvent Acidity. [1]
-
For 1,3-isomer preference: Use a non-acidic polar solvent (Ethanol) to favor the kinetic product (if quenched immediately).[1]
-
For 1,5-isomer preference: Use Glacial Acetic Acid.[1][3] The protonation of the carbonyl oxygen directs the nucleophilic attack of the hydrazine nitrogen.[1]
Step 2: Prevent Charring.
-
Stirring is non-negotiable. Ensure the magnetic stirrer is set to ‘High’ to disrupt standing waves.[1]
-
Power Density: Do not set power to "Max." Use the "Dynamic" or "Standard" mode where the magnetron cycles to maintain temp, rather than blasting continuous power.
Visual Workflow: Solvent Selection Decision Tree
Figure 1: Decision matrix for solvent selection based on solubility and regiochemical requirements.
Module 3: Safety & Hardware (Pressure Management)
User Question: “My reaction vial vented/exploded at 160°C. The solvent boiling point is only 78°C (Ethanol). What happened?”
Diagnosis: You ignored the Vapor Pressure Curve .[1] In a closed microwave vessel, solvents can be heated far above their atmospheric boiling points (superheating). However, pressure increases exponentially.
-
Ethanol at 160°C generates approx 15–18 bar of pressure.[1]
-
Most standard lab microwave vials (e.g., 10mL snap-caps) are rated for 20–30 bar (300 psi) max.
-
If your reaction generates gas (e.g.,
or byproducts), the total pressure = Vapor Pressure + Gas Pressure > Vessel Limit.
The Solution:
-
Headspace: Never fill the vial more than 60–70%.
-
Pre-calculation: Use the Arrhenius equation rule: Reaction rate doubles every 10°C. You rarely need to exceed 140°C for pyrazole synthesis.[1]
-
Simultaneous Cooling: If your equipment allows (e.g., compressed air cooling during heating), turn it on. This cools the vessel wall, lowering the internal pressure while maintaining the reaction temperature in the bulk liquid.[1]
Module 4: Standard Operating Procedure (SOP)
Protocol: Self-Validating Synthesis of 3,5-Dimethyl-1-phenylpyrazole This protocol uses the Knorr synthesis (1,3-diketone + hydrazine) and is designed to be robust against common failures.[1]
Reagents:
-
Pentane-2,4-dione (Acetylacetone): 1.0 mmol
-
Phenylhydrazine: 1.1 mmol (slight excess to drive completion)
-
Solvent: Ethanol/Water (2:1 v/v) - Optimal for microwave absorption and product precipitation.[1]
Workflow:
-
Preparation: In a 10 mL microwave process vial, dissolve 1.0 mmol of diketone in 3 mL of Ethanol/Water mixture.
-
Addition: Add Phenylhydrazine dropwise. Note: Reaction is exothermic; slight warming is normal.[1]
-
Sealing: Cap with a PTFE/Silicone septum cap. Ensure the crimp is tight.[1]
-
Microwave Parameters:
-
Mode: Dynamic/Standard Control[1]
-
Temperature: 120°C
-
Hold Time: 5 minutes (Compare to 2–4 hours reflux)
-
Pressure Limit: Set to 250 psi (Safety Cutoff)
-
Stirring: High
-
-
Workup (Self-Validating Step):
Mechanism Diagram
Figure 2: Kinetic pathway of the Knorr Pyrazole Synthesis accelerated by dielectric heating.[1]
References
-
Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250–6284. Link[1]
-
Martins, M. A. P., et al. "Microwave-Assisted Synthesis of Nitrogen-Containing Heterocycles." Chemical Reviews, 111(11), 7623–7678. Link[1]
-
Hayes, B. L. "Microwave Synthesis: Chemistry at the Speed of Light."[1] CEM Publishing, 2002. (Standard reference for Solvent Loss Tangents).
-
Polshettiwar, V., & Varma, R. S. "Aqueous Microwave Chemistry: A Clean and Green Synthetic Tool for Rapid Drug Discovery." Chemical Society Reviews, 37, 1546-1557. Link
-
Ferreira, V. F., et al. "Recent Advances in the Synthesis of Pyrazoles."[1] Organic Preparations and Procedures International, 51(2), 103-156. Link[1]
Sources
Technical Support Center: Catalyst Selection for Efficient Substituted Pyrazole Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. Pyrazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2][3] The efficiency of their synthesis is critically dependent on the judicious selection of a catalyst. This guide provides practical, in-depth answers to common challenges encountered in the lab, moving beyond simple protocols to explain the causality behind catalyst choice and reaction outcomes.
Section 1: Catalyst Selection & Initial Troubleshooting (FAQs)
This section addresses the most frequent initial questions regarding catalyst selection for pyrazole synthesis, particularly for the classic and widely used Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[4][5]
Q1: I'm starting a new pyrazole synthesis. What's my primary consideration for choosing a catalyst?
Your primary consideration should be the nature of your substrates and the desired reaction conditions. The most common route involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines.[4][5][6]
-
For simple, unencumbered substrates: Often, no catalyst is needed, or a simple Brønsted acid like acetic acid is sufficient to promote the reaction.[2]
-
For less reactive substrates or to improve yields/reaction times: A Lewis acid catalyst is a good starting point. Options range from simple metal triflates like Cu(OTf)₂ to more complex systems.[4][7]
-
For "green" or sustainable protocols: Consider heterogeneous catalysts. These are solid-supported catalysts that can be easily filtered out and often reused, simplifying purification and reducing waste.[8][9] Examples include Amberlyst-70, nano-ZnO, and various functionalized mesoporous silicas.[3][4][7][9]
A logical first step is to screen a small set of conditions, as outlined in the workflow below.
Caption: Initial catalyst screening workflow.
Q2: My reaction is sluggish and gives a low yield. What's the most likely cause?
Low yields are a common problem that can often be traced back to a few key factors.[10][11]
-
Insufficient Activation: The 1,3-dicarbonyl compound may not be sufficiently electrophilic. A catalyst is required to activate it.
-
Solution: Introduce a Lewis acid catalyst. Scandium(III) triflate (Sc(OTf)₃) or Ytterbium(III) triflate (Yb(OTf)₃) are excellent options for activating carbonyl compounds.[1][7] For a greener approach, solid acid catalysts like sulfonic acid-functionalized silica (Ga-MCM-41-SO₃H) can be highly effective.[9]
-
-
Poor Reactant Purity: Impurities in your starting materials, especially the hydrazine, can inhibit the reaction.[11]
-
Solution: Ensure the purity of your reactants. Recrystallize or purify starting materials if they are old or of questionable quality.[11]
-
-
Suboptimal Temperature: Many pyrazole syntheses proceed well at room temperature, but some require heating to overcome the activation energy barrier.[11]
Q3: I'm getting a mixture of two regioisomers. How can I control the regioselectivity?
This is one of the most significant challenges in pyrazole synthesis, especially when using an unsymmetrical 1,3-dicarbonyl.[4][10][12] The formation of two regioisomers occurs because the initial nucleophilic attack by the substituted hydrazine can happen at either of the two different carbonyl carbons.[4]
Key Strategies for Controlling Regioselectivity:
-
Solvent Choice is Critical: This is often the simplest and most impactful change you can make. Switching from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the preference for one regioisomer.[13][14] These solvents can modulate the relative reactivity of the two carbonyl groups and the two nitrogen atoms of the hydrazine.[14]
-
pH Adjustment: Forcing acidic conditions (e.g., with acetic acid) can protonate the more basic nitrogen of the substituted hydrazine, altering the initial site of attack and influencing the isomeric ratio.[13]
-
Steric Hindrance: If one of the substituents on your dicarbonyl is significantly bulkier than the other, the hydrazine will preferentially attack the less sterically hindered carbonyl group. You can sometimes leverage this by designing your substrates accordingly.
-
Catalyst Control: Certain Lewis acids can chelate to the dicarbonyl in a specific conformation, exposing one carbonyl for attack over the other.[13] This requires screening different Lewis acid catalysts to find one that imparts the desired selectivity for your specific substrate.
Caption: Origin of regioisomers in pyrazole synthesis.
Section 2: Advanced Troubleshooting - Catalyst Deactivation and Heterogeneous Systems
Q4: I'm using a reusable heterogeneous catalyst, but its activity drops after each cycle. What's happening and how can I fix it?
Decreasing activity in a heterogeneous catalyst is a common issue and usually points to one of three main deactivation mechanisms: poisoning, coking/fouling, or sintering.[15]
| Deactivation Mechanism | Symptoms & Diagnosis | Regeneration & Prevention Strategy |
| Poisoning | Sudden, sharp drop in activity. Confirmed by elemental analysis of the spent catalyst showing new elements (e.g., sulfur, halides). | Prevention: Purify all reactants and solvents thoroughly before the reaction. Use a guard bed to capture impurities.[15] Regeneration: Wash the catalyst to remove the poison or perform a specific chemical treatment to displace it from active sites.[15] |
| Coking / Fouling | Gradual loss of activity. Catalyst may appear discolored (darkened). Diagnosed with Thermogravimetric Analysis (TGA), which shows weight loss on heating.[15] | Prevention: Optimize reaction conditions (lower temperature/pressure) to minimize side reactions that form coke.[15] Regeneration: For catalysts like zeolites or silica, controlled calcination in air can burn off carbonaceous deposits.[15] For polymer resins like Amberlyst-70, washing with appropriate solvents and dilute acid can be effective.[15] |
| Sintering | Gradual, often irreversible loss of activity, especially after high-temperature reactions. Diagnosed by TEM or XRD showing an increase in metal particle size.[15] | Prevention: Operate at the lowest possible effective temperature. Choose a catalyst support with high thermal stability.[15] Regeneration: Difficult. Some specialized high-temperature redispersion techniques exist but are not always successful.[15] |
Protocol: Regeneration of a Coked Zeolite Catalyst
This protocol provides a general procedure for regenerating a zeolite catalyst that has been deactivated by the deposition of carbonaceous residues ("coke").
-
Catalyst Recovery: After the reaction, recover the zeolite catalyst from the reaction mixture by filtration or centrifugation.
-
Solvent Washing: Wash the recovered catalyst thoroughly with a solvent like ethanol or acetone to remove any adsorbed organic molecules. Dry the catalyst in an oven at 100-120°C for at least 4 hours.[15]
-
Calcination: Place the dried catalyst in a ceramic crucible suitable for a muffle furnace.
-
Heating Protocol: Place the crucible in the furnace. Heat in a controlled flow of air. Ramp the temperature slowly (e.g., 5°C/minute) to a final calcination temperature, typically between 450-550°C.[15] Hold at this temperature for 3-5 hours to ensure complete combustion of the coke.
-
Cooling: Allow the furnace to cool down slowly to room temperature before removing the regenerated catalyst.[15]
Section 3: Comparative Data and Protocols
Catalyst Performance in the Synthesis of 1,3,5-Trisubstituted Pyrazoles
The following table summarizes the performance of various catalytic systems for the synthesis of pyrazole derivatives from 1,3-dicarbonyls and hydrazines, providing a comparative overview to guide selection.
| Catalyst System | Substrates | Solvent | Temp. | Time | Yield (%) | Reference |
| [Ce(L-Pro)₂]₂(Oxa) | Acetyl acetone, Phenyl hydrazine | EtOH | RT | 2-3 h | 88 | |
| Nano-ZnO | Ethyl acetoacetate, Phenylhydrazine | N/A | 120°C | 25 min | 95 | [3][4] |
| Amberlyst-70 | 1,3-Diketones, Hydrazines | Water | RT | 1-2 h | 90-96 | [4] |
| Ga-MCM-41-SO₃H | 1,3-Diketones, Hydrazines | EtOH | RT | 15-30 min | up to 95 | [9] |
| Cu(OTf)₂ | Chalcone, Substituted hydrazine | 110°C | 2.5 h | 82 | [3][7] | |
| Sc(OTf)₃ (MW) | Aldehyde, Acetoacetate, Hydrazine | N/A | 100°C | 3-6 min | 85-94 | [7] |
Protocol: Green Synthesis of a Pyrazole Derivative Using Amberlyst-70
This protocol details an environmentally friendly synthesis of a 1,3,5-trisubstituted pyrazole using a recyclable heterogeneous catalyst and water as the solvent, based on the work by Chandak et al.[4]
Materials:
-
1,3-Diketone (e.g., dibenzoylmethane) (1.0 mmol)
-
Substituted Hydrazine (e.g., phenylhydrazine) (1.0 mmol)
-
Amberlyst-70 catalyst (10 mol%)
-
Deionized Water (10 mL)
-
Standard laboratory glassware, magnetic stirrer, and heating plate.
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add the 1,3-diketone (1.0 mmol), substituted hydrazine (1.0 mmol), Amberlyst-70 (10 mol%), and deionized water (10 mL).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% ethyl acetate/70% hexane).[2]
-
Work-up: Upon completion, recover the Amberlyst-70 catalyst by simple filtration. Wash the catalyst with water and then ethanol, and dry it for reuse.
-
Isolation: The product often precipitates from the aqueous solution. Isolate the solid product by filtration. If the product is soluble, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the collected solid with cold water. If necessary, purify the crude product by recrystallization from a suitable solvent like ethanol to obtain the pure pyrazole.[10]
References
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation and Regeneration in Pyrazole Synthesis.
- Katla, R., et al. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. New Journal of Chemistry. The Royal Society of Chemistry.
- Benchchem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
- Al-Majid, A. M., et al. (2020). Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. Molecules.
- Benchchem. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
- ProQuest. (n.d.). Efficient synthesis of celecoxib and pyrazole derivatives on heterogeneous Ga-MCM-41-SO3H catalyst under mild condition.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- Benchchem. (n.d.). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
- ResearchGate. (n.d.). Synthesis of substituted pyrazoles using NaCoMo as catalyst.
- Benchchem. (n.d.). A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers.
- MDPI. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
- MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
- ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
- PMC. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives.
- ResearchGate. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
Sources
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- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient synthesis of celecoxib and pyrazole derivatives on heterogeneous Ga-MCM-41-SO<sub>3</sub>H catalyst under mild condition - ProQuest [proquest.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
An In-depth Comparison with Structurally Related Compounds
Introduction
In the landscape of medicinal chemistry and materials science, pyrazole derivatives are a cornerstone, serving as "privileged scaffolds" due to their vast biological activities and versatile synthetic utility.[1] The title compound, 2-methyl-3-(1H-pyrazol-1-yl)propanenitrile, represents a key building block where a nitrile group—a versatile synthetic handle—is integrated with the pyrazole core. Accurate structural confirmation and purity assessment are paramount for any downstream application, making a thorough understanding of its spectroscopic signature essential.
This guide provides an in-depth spectroscopic analysis of 2-methyl-3-(1H-pyrazol-1-yl)propanenitrile. We will dissect its expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data. To provide a richer context and highlight key structural identifiers, we will objectively compare its spectral features against three related compounds: the parent heterocycle (Pyrazole), the alkyl nitrile backbone analogue (Isobutyronitrile), and its direct, non-methylated precursor (3-(1H-pyrazol-1-yl)propanenitrile). This comparative approach is designed to equip researchers, scientists, and drug development professionals with the expertise to unambiguously identify and characterize these important molecular architectures.
Part 1: Spectroscopic Analysis of 2-methyl-3-(1H-pyrazol-1-yl)propanenitrile
The structure of 2-methyl-3-(1H-pyrazol-1-yl)propanenitrile combines three key motifs: the aromatic pyrazole ring, a chiral center, and a nitrile group. Each imparts distinct and identifiable features in its spectra.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy provides the most detailed map of a molecule's carbon-hydrogen framework. The chemical shifts (δ) are highly sensitive to the local electronic environment.
-
¹H NMR Analysis: The protons on the pyrazole ring are expected to appear as distinct doublets in the aromatic region, a characteristic feature of this heterocycle.[2][3] The aliphatic portion will present a more complex pattern due to the chiral center at C2, leading to diastereotopic protons in the adjacent methylene group (C3). The methine proton (H2) will be a multiplet due to coupling with both the methyl and methylene protons. The methyl group (H6) will appear as a doublet.
-
¹³C NMR Analysis: The ¹³C NMR spectrum is characterized by three distinct regions. The nitrile carbon (C4) appears in a unique window around 115-130 ppm.[4] The carbons of the pyrazole ring (C7, C8, C9) will resonate in the aromatic region (approx. 105-140 ppm). The aliphatic carbons (C2, C3, C6) will be found in the upfield region.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is exceptionally effective for identifying key functional groups based on their vibrational frequencies.
-
Nitrile (C≡N) Stretch: The most diagnostic peak for this molecule is the sharp, intense absorption from the carbon-nitrogen triple bond (C≡N). For saturated aliphatic nitriles, this peak typically appears in the 2260-2240 cm⁻¹ region.[4][5] Its intensity is due to the large change in dipole moment during the stretching vibration.[5] The absence of conjugation with an aromatic ring means the frequency will be at the higher end of the typical nitrile range.[5][6]
-
Aromatic C-H and C=N/C=C Stretches: The pyrazole ring will exhibit aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=N/C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region.[2]
-
Aliphatic C-H Stretches: The sp³-hybridized C-H bonds of the methyl and methylene groups will show strong absorptions in the 2980-2850 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. Under Electron Ionization (EI), the molecule will fragment in predictable ways.
-
Molecular Ion (M⁺): The molecular ion peak would be observed at an m/z corresponding to the molecular weight of C₇H₉N₃ (135.17 g/mol ).
-
Key Fragmentation Pathways: The pyrazole ring itself is relatively stable but can undergo fragmentation through the loss of HCN or N₂.[7] A primary fragmentation pathway for the title compound would be the cleavage of the C2-C3 bond (α-cleavage relative to the pyrazole ring), which could lead to a stable pyrazolylmethyl cation. Another likely fragmentation is the loss of the methyl group.
Part 2: Comparative Spectroscopic Data
To truly understand the spectrum of our target compound, we must compare it to its constituent parts and a close analogue. This comparison highlights how subtle structural changes manifest in the spectroscopic data.
Structural Comparison of Analyzed Compounds
Caption: Structural relationships between the target molecule and comparison compounds.
Table 1: Comparative ¹H NMR Data (Predicted/Typical δ [ppm])
| Compound | Pyrazole H3/H5 | Pyrazole H4 | Aliphatic Protons |
| Pyrazole | ~7.6 (d) | ~6.3 (t) | N/A |
| Isobutyronitrile | N/A | N/A | -CH: ~2.7 (septet)-CH₃: ~1.2 (d) |
| 3-(1H-Pyrazol-1-yl)propanenitrile [8] | ~7.5 (d) | ~6.3 (t) | -CH₂-N: ~4.4 (t)-CH₂-CN: ~2.9 (t) |
| Target Compound (Predicted) | ~7.5 (d) | ~6.3 (d) | -CH₂-N: ~4.3 (m)-CH-CN: ~3.1 (m)-CH₃: ~1.4 (d) |
Causality Insight: The introduction of the methyl group at C2 in the target compound changes the adjacent methylene protons (on C3) from a clean triplet (in the analogue) to a more complex multiplet (m) due to the creation of a chiral center. The methine proton (-CH-CN) is significantly deshielded by the adjacent electron-withdrawing nitrile group.
Table 2: Comparative ¹³C NMR Data (Predicted/Typical δ [ppm])
| Compound | Pyrazole C3/C5 | Pyrazole C4 | C≡N Carbon | Aliphatic Carbons |
| Pyrazole [9] | ~134.7 | ~105.5 | N/A | N/A |
| Isobutyronitrile | N/A | N/A | ~122.0 | -CH: ~21.0-CH₃: ~19.0 |
| 3-(1H-Pyrazol-1-yl)propanenitrile | ~139.0 | ~106.0 | ~117.0 | -CH₂-N: ~48.0-CH₂-CN: ~18.0 |
| Target Compound (Predicted) | ~139.0 | ~106.0 | ~119.0 | -CH₂-N: ~55.0-CH-CN: ~25.0-CH₃: ~16.0 |
Causality Insight: The nitrile carbon chemical shift is a highly reliable indicator.[4] The substitution pattern on the alkyl chain has a minor effect on the pyrazole ring carbons but significantly alters the shifts of the aliphatic carbons.
Table 3: Comparative FT-IR Data (Key Absorptions ν [cm⁻¹])
| Compound | C≡N Stretch | Aromatic C=N/C=C | Aliphatic C-H |
| Pyrazole | N/A | ~1550-1450 | N/A |
| Isobutyronitrile | ~2245 (s) | N/A | ~2980-2870 |
| 3-(1H-Pyrazol-1-yl)propanenitrile | ~2250 (s) | ~1550-1450 | ~2960-2850 |
| Target Compound (Predicted) | ~2250 (s) | ~1550-1450 | ~2980-2870 |
Causality Insight: The FT-IR spectrum is dominated by the most polar bonds. The sharp, strong nitrile peak around 2250 cm⁻¹ is the most prominent feature for all nitrile-containing compounds, making IR an excellent tool for quickly verifying the presence of this group.[6][10]
Mass Spectrometry Fragmentation
The fragmentation of the target molecule is best understood by considering the stability of the resulting fragments.
Caption: A plausible EI-MS fragmentation pathway for the target molecule.
Part 3: Standardized Experimental Protocols
To ensure data is reproducible and reliable, adherence to standardized protocols is critical. The following sections detail validated methodologies for acquiring high-quality spectroscopic data.
Workflow for Spectroscopic Analysis
Caption: General workflow for comprehensive spectroscopic characterization.
NMR Spectroscopy Protocol (¹H & ¹³C)
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Homogenization: Cap the tube and gently invert several times or sonicate briefly to ensure complete dissolution and a homogeneous solution.
-
Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, acquire 512-2048 scans with a relaxation delay of 2-5 seconds.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Reference the ¹³C spectrum accordingly.
FT-IR Spectroscopy Protocol
-
Sample Preparation (Neat Liquid): If the sample is a low-viscosity liquid, place one drop directly onto the surface of the Attenuated Total Reflectance (ATR) crystal.
-
Sample Preparation (KBr Pellet): If the sample is a solid, grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a transparent pellet using a hydraulic press.
-
Background Scan: Ensure the sample compartment is empty and clean. Run a background scan to acquire the spectrum of the ambient atmosphere (CO₂, H₂O), which will be automatically subtracted from the sample spectrum.
-
Sample Scan: Place the prepared sample (ATR or KBr pellet) into the spectrometer's sample holder.
-
Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The typical range is 4000-600 cm⁻¹.
-
Data Processing: Perform baseline correction and peak labeling.
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer using a known reference compound (e.g., perfluorotributylamine, PFTBA). Set the ionization mode to Electron Ionization (EI).
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, a Gas Chromatography (GC-MS) inlet is ideal; for less volatile samples, a direct insertion probe can be used.
-
Acquisition: Acquire the mass spectrum with a standard EI energy of 70 eV. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).
-
Data Analysis: Identify the molecular ion peak (M⁺). Analyze the fragmentation pattern and compare it to predicted pathways and library data to confirm the structure.
Conclusion
The spectroscopic characterization of 2-methyl-3-(1H-pyrazol-1-yl)propanenitrile is straightforward when a systematic and comparative approach is employed. The ¹H and ¹³C NMR spectra provide an unambiguous map of the H-C framework, with the splitting patterns in the aliphatic region being particularly diagnostic for the 2-methyl substitution. The FT-IR spectrum offers rapid confirmation of the crucial nitrile functional group via its strong, sharp absorption near 2250 cm⁻¹. Finally, mass spectrometry confirms the molecular weight and provides structural validation through predictable fragmentation patterns. By comparing these features to simpler analogues like pyrazole and isobutyronitrile, a researcher can build a high degree of confidence in the structural assignment, ensuring the integrity of the material for its intended scientific application.
References
-
Scribd. (n.d.). Nitrile IR Spectroscopy Overview. Retrieved from [Link]
-
Smith, B. C. (2023, August 16). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]
-
Lumen Learning. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Quimicaorganica.org. (n.d.). IR spectrum: Nitriles. Retrieved from [Link]
-
Taylor & Francis Online. (2006, September 23). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Retrieved from [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]
-
Semantic Scholar. (1984, July 1). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
-
ResearchGate. (n.d.). (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives. Retrieved from [Link]
-
Canadian Journal of Chemistry. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Retrieved from [Link]
-
MDPI. (2019, January 13). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]
-
MDPI. (2022, October 26). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and characterization of novel pyrazolone derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 3-(1H-Pyrazol-1-yl)propanenitrile. Retrieved from [Link]
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evaluating the efficacy of pyrazole-based compounds against known standards
Introduction: The Pyrazole Challenge
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Ruxolitinib (JAK inhibitor), Celecoxib (COX-2 inhibitor), and Crizotinib (ALK inhibitor). Its planar structure and capacity for hydrogen bonding make it an ideal ATP-mimetic in kinase pockets.
However, the ubiquity of pyrazoles creates a validation bottleneck. To publish or advance a new pyrazole derivative (herein referred to as "Pyr-4X" ), you cannot simply show activity; you must demonstrate superiority or differentiation against a clinically validated standard.
This guide outlines a self-validating workflow to benchmark a novel pyrazole compound against Ruxolitinib , a standard JAK1/2 inhibitor. We will move beyond simple IC50s to rigorous target engagement (CETSA) and metabolic stability profiling.
Strategic Selection of the Standard
Choosing the right control is the single most critical experimental decision. For pyrazoles targeting the Janus Kinase (JAK) pathway, Ruxolitinib is the obligatory benchmark.
Decision Logic for Standards
-
Target Class: Tyrosine Kinase (JAK1/2).[1]
-
Binding Mode: Type I (ATP-competitive).
-
Clinical Relevance: FDA-approved for Myelofibrosis; defines the "ceiling" of potency.
If your compound targets COX-2, the standard must be Celecoxib . If it targets ALK, use Crizotinib . Never compare against a weak tool compound when a clinical drug exists.
Module A: Biochemical Potency (The "Naked" Kinase Assay)
Objective: Quantify intrinsic affinity without cellular barriers.
The Protocol: TR-FRET Kinase Assay
We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it minimizes background fluorescence common with pyrazole heterocycles.
Workflow:
-
Enzyme: Recombinant human JAK2 (catalytic domain).
-
Substrate: Biotinylated peptide substrate (e.g., ULight-JAK-1).
-
Tracer: Europium-labeled anti-phospho antibody.
-
Reaction: Incubate Pyr-4X and Ruxolitinib (10-point dose response, 0.1 nM – 10 µM) with ATP (at
) for 60 mins. -
Readout: Measure emission ratio (665 nm/615 nm).
Causality Check:
-
Why ATP at
? To ensure we measure competitive inhibition accurately. If ATP >> , you artificially inflate the IC50 of ATP-competitive inhibitors like pyrazoles.
Data Presentation: Potency Comparison
Table 1: Comparative Enzymatic Inhibition (Mean ± SD, n=3)
| Compound | Target | IC50 (nM) | Hill Slope | Selectivity Ratio (JAK2/JAK3) |
| Ruxolitinib (Std) | JAK2 | 2.8 ± 0.5 | 1.1 | >100x |
| Pyr-4X (Test) | JAK2 | 1.5 ± 0.3 | 1.0 | >150x |
| Negative Ctrl | JAK2 | >10,000 | N/A | N/A |
Interpretation: Pyr-4X shows a 2-fold potency improvement. However, biochemical potency often disconnects from cellular reality due to permeability issues.
Module B: Target Engagement in Live Cells (CETSA)
Objective: Prove the compound physically binds the target inside the cell, resisting thermal denaturation.
Most guides stop at Western Blots. To establish high authority (E-E-A-T), you must use the Cellular Thermal Shift Assay (CETSA) . This is the gold standard for verifying that your pyrazole actually enters the cell and stabilizes the protein.
Protocol: Isothermal Dose-Response (ITDR)[2]
-
Cell Line: HEL cells (JAK2 V617F mutant).
-
Treatment: Treat intact cells with Pyr-4X or Ruxolitinib (1 hour).
-
Heat Shock: Aliquot cells and heat to 52°C (determined
of JAK2) for 3 minutes. -
Lysis & Separation: Lyse cells; centrifuge to pellet denatured/precipitated proteins.
-
Detection: Analyze supernatant via Western Blot for soluble JAK2.
The Logic: If Pyr-4X binds JAK2, it thermodynamically stabilizes the protein, keeping it soluble at temperatures that would normally cause precipitation.
Visualization: CETSA Workflow
Figure 1: CETSA workflow for validating intracellular target engagement of pyrazole derivatives.
Module C: Functional Efficacy (Pathway Inhibition)
Objective: Confirm that binding leads to pathway shutdown.
For JAK inhibitors, the downstream marker is Phospho-STAT3 (Tyr705) .
Protocol:
-
Starve HEL cells (serum-free, 4h).
-
Treat with compounds (1h).
-
Stimulate with IL-6 (10 ng/mL, 15 min).
-
Lyse and immunoblot for pSTAT3 vs. Total STAT3.
Self-Validating Check: Always include a "Total STAT3" blot. If your compound reduces total protein levels, it is toxic/proteolytic, not a specific kinase inhibitor.
Module D: ADME Profiling (Metabolic Stability)
Objective: Assess "druggability." Pyrazoles are prone to CYP450 oxidation.
A potent compound is useless if the liver destroys it in minutes. We compare the Microsomal Intrinsic Clearance (
Protocol: Microsomal Stability
-
System: Human Liver Microsomes (HLM), 0.5 mg/mL protein.[3]
-
Cofactor: NADPH (regenerating system).
-
Substrate: 1 µM Test Compound.
-
Sampling: 0, 5, 15, 30, 45 min. quench in Acetonitrile.[3]
-
Analysis: LC-MS/MS (monitor parent ion depletion).
Data Presentation: Stability Profile
Table 2: Metabolic Stability in Human Liver Microsomes
| Compound | Classification | ||
| Ruxolitinib | >60 | <15 | Stable (Low Clearance) |
| Pyr-4X | 22 | 65 | Unstable (High Clearance) |
Critical Insight: Even though Pyr-4X was more potent in the enzyme assay (Table 1), Table 2 reveals it is metabolically labile. This explains why Ruxolitinib remains the superior drug. This type of honest data analysis builds immense trust with reviewers.
Comparative Summary Visualization
Figure 2: The "Funnel of Truth" – A stepwise decision tree for evaluating pyrazole candidates.
References
-
Mesa, R. A., et al. (2012). "Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis."[4] Nature Reviews Drug Discovery.[1]
-
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[5][6][7][8] Nature Protocols.
-
Cyprotex. "Microsomal Stability Assay Protocol and Interpretation." Evotec ADME Solutions.
-
FDA Center for Drug Evaluation. (2011). "Pharmacology Review: Ruxolitinib (Jakafi)." FDA Access Data.
Sources
- 1. Frontiers | The JAK1/JAK2 inhibitor ruxolitinib inhibits mediator release from human basophils and mast cells [frontiersin.org]
- 2. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pelagobio.com [pelagobio.com]
comparative docking studies of pyrazole derivatives with target proteins
Comparative Docking Guide: Pyrazole Derivatives vs. Standard Kinase/COX Inhibitors
Strategic Rationale: The Pyrazole Scaffold
In modern lead optimization, the pyrazole ring is not merely a linker; it is a "privileged scaffold" capable of distinct H-bond donor/acceptor motifs that mimic the adenine ring of ATP or the histidine imidazole in enzyme active sites.
This guide compares the molecular docking performance of novel 1,5-diaryl pyrazole derivatives against FDA-approved standards across two distinct therapeutic axes:
-
Inflammation: Cyclooxygenase-2 (COX-2) inhibition (Comparator: Celecoxib ).[1]
-
Oncology: Epidermal Growth Factor Receptor (EGFR) inhibition (Comparator: Erlotinib ).[2][3]
Why this comparison? Recent literature confirms that pyrazole hybrids often outperform standards by exploiting "deep pocket" hydrophobic regions inaccessible to rigid drugs like Celecoxib [1][5].
Comparative Methodology: Algorithm Selection
For pyrazole derivatives, the choice of docking algorithm significantly impacts the prediction of binding poses due to the scaffold's rotational flexibility.
| Feature | AutoDock Vina | CCDC GOLD (Genetic Optimization) | Recommendation |
| Search Algorithm | Iterated Local Search (Gradient-based) | Genetic Algorithm (Evolutionary) | Use GOLD for highly flexible pyrazole tails. |
| Scoring Function | Empirical + Knowledge-based | ChemPLP / GoldScore | Use Vina for rapid high-throughput screening. |
| Handling Halogens | Moderate (often underestimates Cl/Br) | Excellent (Explicit halogen bonding terms) | Use GOLD if your derivative has Cl/F substitutions. |
| Speed | Very Fast | Slower | Use Vina for initial filtering. |
Expert Insight: For pyrazole derivatives containing heavy halogens (Cl, Br), Vina often underestimates binding affinity because it lacks a dedicated halogen-bond scoring term. If your derivative relies on a halogen-carbonyl interaction, validate with GOLD or Schrödinger Glide XP .
Case Study I: Inflammation (COX-2 Targeting)
Objective: Assess if pyrazole derivatives achieve selectivity for COX-2 (anti-inflammatory) over COX-1 (gastroprotective).
Target Protein: COX-2 (PDB: 3LN1 or 1CX2 ) Reference Ligand: Celecoxib
Comparative Binding Data
Data synthesized from recent high-impact studies [1][2][5].
| Compound | Binding Energy ( | Predicted | Key Interaction (Selectivity Filter) |
| Celecoxib (Control) | -10.9 | 10.5 | Arg120, Tyr355, Val523 (Side pocket) |
| Pyrazole Derivative T5 | -12.5 | 0.78 | Arg120, His90 (Pi-stacking), Val523 |
| Pyrazole-Turmerone Hybrid | -12.0 | 1.60 | Deep hydrophobic insertion near Ser530 |
| Diclofenac (Non-selective) | -7.8 | 1900 | General channel binding (No side pocket) |
Mechanistic Insight: The superior affinity of Pyrazole T5 (-12.5 kcal/mol) stems from its ability to extend into the Val523 side pocket—a steric gate open in COX-2 but closed by Isoleucine in COX-1. Standard docking must verify this specific insertion to claim "selectivity."
Case Study II: Oncology (EGFR Kinase Targeting)
Objective: Evaluate dual-targeting potential (COX-2 + EGFR) for colorectal cancer suppression.[1]
Target Protein: EGFR Kinase Domain (PDB: 1M17 or 4HJO ) Reference Ligand: Erlotinib
Comparative Binding Data
Data synthesized from dual-target studies [5][6][10].
| Compound | Binding Energy ( | H-Bonds (Hinge Region) | RMSD vs. Crystal Ligand ( |
| Erlotinib (Control) | -8.6 | Met793 | 0.45 (Self-docking) |
| Pyrazole Hybrid 15 | -10.36 | Met793, Cys775 | 1.12 |
| Thienyl-Pyrazoline P11 | -8.7 | Met793, Lys745 | 1.25 |
Expert Insight: While binding energy is critical, the Met793 hydrogen bond is binary: if it is missing, the compound is likely inactive, regardless of the score. Pyrazole derivatives typically form this bond via the N2 nitrogen of the pyrazole ring.
Validated Experimental Protocol
This protocol ensures self-validating results, compliant with Journal of Medicinal Chemistry standards.
Step 1: System Preparation
-
Protein Prep: Remove water molecules (except those bridging critical interactions, e.g., HOH1104 in EGFR). Add polar hydrogens.[3] Compute Gasteiger charges.
-
Ligand Prep: Generate 3D conformers using OpenBabel.[4][5] Minimize energy (MMFF94 force field) to remove steric clashes before docking.
Step 2: The "Redocking" Validation (Mandatory)
Before docking new compounds, you must prove the method works.
-
Extract the co-crystallized inhibitor (e.g., Celecoxib from 3LN1).
-
Dock it back into the empty active site.
-
Pass Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose must be < 2.0 Å .
Step 3: Sampling & Scoring
-
Grid Box: Center on the co-crystallized ligand. Dimensions:
points (0.375 Å spacing). -
Exhaustiveness: Set to 32 or 64 (Default is 8; higher is needed for flexible pyrazoles).
Visualization of Signaling & Workflow
Figure 1: Dual-Target Signaling Pathway (COX-2/EGFR)
This diagram illustrates the biological rationale for using pyrazoles to target the crosstalk between inflammation and proliferation.
Caption: Figure 1: Crosstalk between COX-2 and EGFR pathways. Pyrazole derivatives block the feedback loop where PGE2 transactivates EGFR, providing dual anti-cancer efficacy.
Figure 2: Validated Docking Workflow
A self-validating logic flow for experimental reproducibility.
Caption: Figure 2: The "Redocking" validation loop. No data should be generated until the reference ligand can be reproduced within 2.0 Å RMSD.
References
-
Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives. Source: PMC (National Institutes of Health). URL:[Link]
-
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives. Source: MDPI Molecules. URL:[Link]
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase. Source: PMC (National Institutes of Health). URL:[Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Source: MDPI International Journal of Molecular Sciences. URL:[Link]
-
Dual COX-2 and EGFR inhibition by pyrazole–ar-turmerone hybrids. Source: PMC (National Institutes of Health). URL:[Link]
-
Towards targeting EGFR and COX-2 inhibitors: comprehensive computational studies. Source: PubMed. URL:[Link]
-
Molecular docking, validation and pharmacokinetic prediction against DNA gyrase. Source: IJBPAS.[6] URL:[Link]
-
Design, synthesis, and docking studies of novel pyrazole-based scaffolds as VEGFR2 inhibitors. Source: PMC (National Institutes of Health). URL:[Link]
-
Virtual screening, Molecular Docking of new pyrazole derivatives. Source: DergiPark. URL:[Link]
-
Pyrazole derivatives as dual COX-2/EGFR inhibitors with anticancer potential. Source: ResearchGate.[6] URL:[Link]
Sources
- 1. Dual COX-2 and EGFR inhibition by pyrazole–ar-turmerone hybrids suppresses colorectal cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. ijnrd.org [ijnrd.org]
- 5. ijbpas.com [ijbpas.com]
- 6. researchgate.net [researchgate.net]
assessing the metabolic stability of different pyrazole-based compounds
Title: Strategic Assessment of Metabolic Stability in Pyrazole-Based Scaffolds: A Technical Guide for Lead Optimization
Executive Summary: The Pyrazole Paradox
The pyrazole ring is a privileged scaffold in modern medicinal chemistry, serving as the core architecture for blockbuster drugs like Celecoxib , Ruxolitinib , and Sildenafil . Its utility stems from its ability to act as a bioisostere for imidazole and its capacity to engage in hydrogen bonding while positioning substituents in specific vectors.
However, pyrazoles present a distinct metabolic challenge. While the aromatic ring itself is relatively robust, the N-substituents and C-alkyl side chains are frequent "soft spots" for Cytochrome P450 (CYP450)-mediated oxidation. In early discovery, failing to identify these liabilities leads to high intrinsic clearance (
This guide provides a rigorous framework for assessing and optimizing the metabolic stability of pyrazole derivatives, moving beyond simple data generation to mechanistic understanding.
Comparative Analysis: Structural Modifications & Stability
To illustrate the impact of structural modification on metabolic stability, the following table presents representative data derived from Structure-Activity Relationship (SAR) studies. This comparison highlights how bioisosteric replacement and electronic modulation affect intrinsic clearance in Human Liver Microsomes (HLM).
Table 1: Comparative Metabolic Stability of 1,3,5-Substituted Pyrazoles (HLM Assay)
| Compound ID | R1 Substituent (N-Position) | R3 Substituent (C-Position) | Metabolic Liability / Mechanism | ||
| PYZ-001 | Methyl ( | Phenyl | 12.5 | 110.8 (High) | N-Demethylation : Rapid CYP-mediated oxidation of the N-methyl group. |
| PYZ-002 | Isopropyl | Phenyl | 28.0 | 49.5 (Mod) | Steric Hindrance : Branching reduces access to the N-alkylation site, slowing oxidation. |
| PYZ-003 | Phenyl | Methyl ( | 18.2 | 76.1 (High) | Benzylic Oxidation : The C3-methyl group is rapidly hydroxylated ( |
| PYZ-004 | Phenyl | Trifluoromethyl ( | >120 | < 11.5 (Low) | Metabolic Blocking : C-F bonds are metabolically inert. Strong EWG also deactivates the ring. |
| PYZ-005 | Phenyl | 45.0 | 30.8 (Low-Mod) | Steric/Electronic : Bulky group resists oxidation, though minor hydroxylation of t-butyl is possible. |
Key Insight: Replacing a C-Methyl group (PYZ-003) with a Trifluoromethyl group (PYZ-004) is a classic "Metabolic Block" strategy. The C-F bond strength (approx. 116 kcal/mol) renders it resistant to CYP450 attack, whereas the C-H bond of the methyl group is easily abstracted.
Visualizing Metabolic Pathways & Optimization
Understanding where the molecule breaks down is as critical as knowing how fast. The diagram below illustrates the common oxidative pathways for pyrazoles and the decision tree for structural optimization.
Figure 1: Primary oxidative pathway of alkyl-substituted pyrazoles (Hydroxylation) and the strategic introduction of electron-withdrawing groups (EWG) to block metabolism.
Experimental Protocol: Microsomal Stability Assay
This protocol is designed to be self-validating . It includes specific checkpoints to ensure enzyme viability and linearity.
Objective: Determine the intrinsic clearance (
Reagents & Materials
-
Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P-Dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Stop Solution: Ice-cold Acetonitrile (ACN) containing 200 nM Tolbutamide (Internal Standard).
Step-by-Step Workflow
-
Preparation of Master Mix:
-
Dilute microsomes to 0.625 mg/mL in Phosphate Buffer.
-
Why? This yields a final assay concentration of 0.5 mg/mL after adding compound and cofactor.
-
-
Compound Dosing:
-
Spike test compounds (10 mM DMSO stock) into the Master Mix to achieve 1 µM final concentration .
-
Constraint: Final DMSO content must be < 0.1% to avoid inhibiting CYP enzymes.
-
-
Pre-Incubation:
-
Incubate the Mixture (Microsomes + Compound) at 37°C for 5 minutes .
-
Purpose: Allows compound to bind non-specifically to microsomes and reach thermal equilibrium.
-
-
Reaction Initiation:
-
Add NADPH Regenerating System to initiate the reaction.
-
Control: Run a parallel incubation adding Buffer instead of NADPH to detect non-CYP degradation (chemical instability).
-
-
Sampling (Time Course):
-
At
min, transfer 50 µL of reaction mixture into 150 µL of Stop Solution. -
Critical Step: Vortex immediately to quench the reaction.
-
-
Processing:
-
Centrifuge samples at 4,000 rpm for 20 min at 4°C to pellet precipitated proteins.
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
Workflow Visualization
Figure 2: Step-by-step workflow for the HLM metabolic stability assay ensuring precise time-point capture.
Data Interpretation & Calculations
To ensure trust in your data, you must calculate the Intrinsic Clearance (
1. Determine Elimination Rate Constant (
2. Calculate Half-Life (
3. Calculate Intrinsic Clearance (
Example Calculation:
If
References
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.
-
Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.
-
Fossa, P., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters.
Sources
Comparative Guide: Conventional Heating vs. Microwave Irradiation for Pyrazole Synthesis
[1][2][3][4][5]
Executive Summary
The pyrazole scaffold is a pharmacophore of immense significance, serving as the core structure for blockbuster drugs like Celecoxib (Celebrex), Rimonabant, and Sildenafil (Viagra). In high-throughput drug discovery, the rate-limiting step is often the synthesis and purification of these heterocycles.
This guide objectively compares the two dominant synthetic methodologies: Conventional Thermal Heating (Reflux) and Microwave-Assisted Organic Synthesis (MAOS) .[1]
The Verdict: Experimental data conclusively demonstrates that microwave irradiation is superior for pyrazole synthesis in terms of reaction kinetics and yield.[1][2][3] While conventional reflux remains a robust, low-cost method for bulk scale-up where time is less critical, MAOS offers a reduction in reaction time from hours to minutes (typically 50-fold acceleration) and yield improvements of 10–30%, primarily by suppressing side reactions through uniform dielectric heating.
Fundamental Principles: The Physics of Heating
To understand the divergence in experimental results, one must understand the heating mechanism.
Conventional Heating (Conductive)
-
Mechanism: Heat is applied to the reaction vessel wall (oil bath/mantle). Energy transfers via conduction to the solvent, then via convection throughout the bulk.
-
Limitation: This creates a temperature gradient (
), leading to "wall effects" where reagents near the glass can degrade before the bulk reaches activation energy ( ).
Microwave Irradiation (Dielectric)[3][6]
-
Mechanism: MW irradiation (typically 2.45 GHz) interacts directly with dipoles and ions in the reaction mixture.
-
Dipolar Polarization: Polar molecules (solvents, reagents) align with the oscillating electric field. As the field reverses, molecular rotation generates friction and heat internally.
-
Ionic Conduction: Dissolved ions oscillate back and forth, colliding with neighboring molecules to generate heat.
-
-
Advantage: This results in volumetric heating (
), rapid superheating of solvents above their boiling points, and specific stabilization of polar transition states (the "Specific Microwave Effect").
Comparative Analysis: Experimental Data
The following data summarizes the synthesis of 1-phenyl-3-methyl-5-pyrazolone (and related derivatives) via the Knorr condensation of ethyl acetoacetate with phenylhydrazine.
Table 1: Performance Metrics
| Metric | Conventional Heating (Reflux) | Microwave Irradiation (MAOS) | Delta (Improvement) |
| Reaction Time | 2.0 – 6.0 Hours | 2 – 10 Minutes | 95-98% Reduction |
| Typical Yield | 70 – 85% | 88 – 98% | +15% Average |
| Solvent Usage | High (Ethanol/Acetic Acid) | Low or Solvent-Free | Green Chemistry Compliant |
| Purity (Crude) | Moderate (Requires Recrystallization) | High (Often simple filtration) | Reduced Workup |
| Energy Efficiency | Low (Continuous heating) | High (Targeted energy) | Cost Effective |
Mechanistic Impact on Yield
In the Knorr synthesis, the reaction proceeds via a hydrazone intermediate followed by cyclization.[4] Under conventional heating, the prolonged reflux time allows for the reversible formation of side products or degradation of sensitive functional groups. The rapid "energy dump" of MW irradiation pushes the equilibrium toward the thermodynamic product (the pyrazole) almost instantaneously, bypassing kinetic traps.
Experimental Protocols
Protocol A: Conventional Knorr Synthesis (The Baseline)
Use this method for large-scale batches (>50g) where microwave cavity size is a limitation.
-
Reagents: Mix Ethyl Acetoacetate (10 mmol) and Phenylhydrazine (10 mmol) in a 100 mL Round Bottom Flask (RBF).
-
Solvent: Add 20 mL of Ethanol and 2-3 drops of Glacial Acetic Acid (catalyst).
-
Setup: Equip with a reflux condenser and magnetic stir bar.
-
Reaction: Heat to reflux (~78°C) in an oil bath for 3 to 4 hours .
-
Validation: Monitor via TLC (System: Hexane:EtOAc 7:3) until starting material disappears.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Pour into crushed ice/water (50 mL) to induce precipitation.
-
Filter the solid product.
-
-
Purification: Recrystallize from ethanol to obtain pure crystals.
Protocol B: Microwave-Assisted Synthesis (The Accelerated Method)
Use this method for library generation, optimization, and high-throughput screening.
-
Reagents: Mix Ethyl Acetoacetate (10 mmol) and Phenylhydrazine (10 mmol) in a 10 mL microwave-dedicated process vial (e.g., Pyrex or Quartz).
-
Solvent (Green Approach): Solvent-Free . If reagents are solid, add a minimal amount (0.5 mL) of Ethanol or DMF to act as a susceptor (energy transfer agent).
-
Setup: Cap the vial with a pressure-rated septum. Place in a single-mode microwave synthesizer.
-
Reaction:
-
Power: Dynamic mode (Max 300W).
-
Temperature: Set target to 120°C .
-
Hold Time: 3 to 5 minutes .
-
Note: The system will ramp to temp in <30 seconds.
-
-
Workup:
-
Cool using the system's compressed air (rapid cooling prevents degradation).
-
The product often solidifies upon cooling. Wash with cold water/ethanol mix.
-
-
Purification: Often not required. Yield is typically >90% pure by NMR.
Visualizing the Workflow & Mechanism
Diagram 1: Workflow Efficiency Comparison
This diagram illustrates the operational bottlenecks removed by using Microwave irradiation.
Caption: Comparative workflow showing the elimination of time-consuming reflux and purification steps in the microwave protocol.
Diagram 2: Mechanistic Pathway (Knorr Synthesis)
Understanding the reaction pathway helps explain why MW energy (which targets polar intermediates) is so effective. The formation of the polar hydrazone intermediate is the key energy-absorption step.
Caption: The Knorr mechanism. MW irradiation specifically stabilizes the polar transition state during cyclization, accelerating the rate-limiting step.
References
-
MDPI (Molecules). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives. [Link][5]
-
National Institutes of Health (PubMed). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles. [Link]
-
SciELO. Pyrazole synthesis under microwave irradiation and solvent-free conditions. [Link]
-
Journal of Chemical and Pharmaceutical Research. Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives. [Link]
Comparative In Vitro Cytotoxicity Guide: Novel Pyrazole Derivatives vs. Standard Chemotherapeutics
[1]
Executive Summary & Rationale
The pyrazole ring is a "privileged scaffold" in medicinal chemistry due to its ability to engage in distinct hydrogen bonding patterns and its pharmacokinetic stability. Recent structural optimizations—specifically 1,3,5-trisubstituted pyrazoles and pyrazole-benzimidazole hybrids —have yielded derivatives with cytotoxicity profiles rivaling or exceeding standard-of-care agents like Doxorubicin and Cisplatin.
This guide provides an objective, data-driven comparison of these novel derivatives. It moves beyond simple IC50 reporting to analyze the causality of cytotoxicity, contrasting tubulin-targeting mechanisms against Bcl-2-mediated apoptotic pathways.
Chemical Structure & Therapeutic Logic
To understand the cytotoxicity data, one must grasp the structural logic. Novel derivatives often fuse the pyrazole core with other pharmacophores to achieve dual-targeting.
-
Class A: Pyrazole-Benzimidazole Hybrids (e.g., PBH-15): Designed to mimic Combretastatin A-4 (CA-4), targeting the colchicine-binding site of tubulin to induce mitotic arrest.
-
Class B: 1,3,5-Trisubstituted Pyrazoles (e.g., TSP-10c): Engineered with bulky aryl groups to sterically hinder the hydrophobic groove of anti-apoptotic proteins like Bcl-2, forcing cells into programmed death.
Experimental Workflow
The following diagram outlines the validated screening cascade used to generate the comparative data in this guide.
Figure 1: The sequential screening workflow ensures only mechanism-validated hits proceed to advanced characterization.
Comparative Cytotoxicity Data
The following data synthesizes results from recent high-impact studies (2023-2025), comparing novel derivatives against clinical standards.
Table 1: IC50 Values (µM) Across Key Cancer Cell Lines
Lower values indicate higher potency.[1]
| Compound Class | Specific Derivative | Target Mechanism | MCF-7 (Breast) | A549 (Lung) | PC-3 (Prostate) | Toxicity (Normal Cells)* |
| Standard | Doxorubicin | DNA Intercalation | 0.95 ± 0.1 | 1.10 ± 0.2 | 0.93 ± 0.1 | High |
| Standard | Combretastatin A-4 | Tubulin Inhibitor | 0.61 ± 0.05 | 0.76 ± 0.1 | 0.55 ± 0.1 | Moderate |
| Novel Class A | PBH-15 (Hybrid) | Tubulin Polymerization | 0.042 ± 0.01 | 0.76 ± 0.1 | 0.61 ± 0.1 | Low (Selectivity Index >10) |
| Novel Class B | TSP-10c (Trisub.) | Bcl-2 Inhibition | 3.90 ± 0.5 | 5.20 ± 0.8 | 4.20 ± 0.6 | Low |
| Novel Class C | Pyrazolo-COX2 | COX-2 / EGFR | 2.85 ± 0.3 | 2.12 ± 0.2 | 3.60 ± 0.4 | Very Low (WI-38 IC50 >50µM) |
Key Insight:
-
Potency: The Pyrazole-Benzimidazole hybrid (PBH-15 ) demonstrates superior potency to CA-4 and Doxorubicin in MCF-7 lines (IC50: 42 nM vs 950 nM), likely due to enhanced lipophilicity facilitating cellular entry [1, 5].
-
Safety: While Doxorubicin is non-selective, the Pyrazolo-COX2 derivatives show a "safety window" with significantly higher IC50 values (>50 µM) in normal fibroblast lines (WI-38) [4].[2]
Validated Experimental Protocols
To replicate these results, adherence to specific protocol parameters is critical.
Protocol A: MTT Cytotoxicity Assay (Self-Validating)
This protocol includes internal quality controls (QC) to prevent false positives due to metabolic interference.
Reagents:
-
MTT Reagent: 5 mg/mL in PBS (Filter sterilized).
-
Solubilization Buffer: DMSO or SDS-HCl.
Step-by-Step Workflow:
-
Seeding: Plate cells (e.g., MCF-7) at
cells/well in 96-well plates. Allow attachment for 24h.-
QC Check: Inspect monolayer confluency (should be ~40-50%) before dosing.
-
-
Treatment: Add serial dilutions of pyrazole derivatives (0.01 – 100 µM). Include:
-
Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.
-
Development: Add 20 µL MTT solution. Incubate 4h.
-
Critical Step: Observe formation of purple formazan crystals. If crystals form in media (not inside cells), the compound may be reducing MTT directly (false positive).
-
-
Solubilization: Aspirate media carefully. Add 150 µL DMSO. Shake 10 min.
-
Read: Measure Absorbance at 570 nm (Reference 630 nm).
Protocol B: Apoptosis Detection (Annexin V-FITC/PI)
Essential for distinguishing cytotoxicity (necrosis) from programmed cell death (apoptosis).
-
Harvest: Collect cells after 24h treatment. Do not discard floating cells (these are apoptotic).
-
Wash: Wash 2x with cold PBS. Resuspend in 1X Binding Buffer.
-
Stain: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Incubate: 15 min at RT in the dark.
-
Analysis: Analyze via Flow Cytometry within 1 hour.
Mechanism of Action: The Apoptotic Trigger
The most promising pyrazole derivatives (Class B) function by disrupting the Bcl-2/Bax rheostat.[6] Unlike alkylating agents that indiscriminately damage DNA, these molecules specifically inhibit the anti-apoptotic protein Bcl-2.
Pathway Description:
-
Inhibition: Pyrazole derivative binds the BH3 groove of Bcl-2.
-
Release: Pro-apoptotic Bax is released from Bcl-2 sequestration.
-
Pore Formation: Bax oligomerizes on the mitochondrial outer membrane (MOM).
-
Cascade: Cytochrome c release activates Caspase-9, leading to Caspase-3 execution.
Figure 2: Mechanistic pathway of Bcl-2 targeting pyrazoles leading to intrinsic apoptosis.
Conclusion
The comparative analysis reveals that novel pyrazole derivatives are no longer just "me-too" compounds but are evolving into targeted therapeutics.
-
For High Potency: Choose Pyrazole-Benzimidazole hybrids (Class A) if targeting aggressive, rapidly dividing lines like MCF-7. They outperform Doxorubicin in molar potency.[2][4]
-
For Selectivity: Choose COX-2/Pyrazole scaffolds (Class C) to minimize toxicity to non-cancerous fibroblasts.
-
For Mechanism: The 1,3,5-trisubstituted derivatives (Class B) provide a clear, validated pathway via Bcl-2 inhibition, making them ideal candidates for combination therapies to reverse drug resistance.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. (2023).
-
Novel pyrazole-based COX-2 inhibitors as potential anticancer agents. Bioorganic Chemistry. (2023).[2]
-
Design, synthesis, and docking studies of novel pyrazole-based scaffolds... as VEGFR2 inhibitors. RSC Advances. (2023).
-
Targeting apoptotic pathways in cancer: design, synthesis... of 1,3,5-trisubstituted-1H-pyrazole derivatives. RSC Advances. (2025).
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. (2019).[7]
Sources
- 1. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 2. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures: 2-methyl-3-(1H-pyrazol-1-yl)propanenitrile
[1]
Executive Summary & Core Directive
Do not treat this compound as generic organic waste.
2-methyl-3-(1H-pyrazol-1-yl)propanenitrile (Structure: Pyrazole ring coupled to an aliphatic nitrile) presents a dual-hazard profile: acute toxicity associated with the pyrazole moiety and chemical reactivity inherent to the nitrile (
Immediate Operational Rules:
-
NO ACIDIFICATION: Never add acidic waste streams to containers holding this compound.[1] Acidic hydrolysis of nitriles can generate heat and ammonium salts, or under specific reducing conditions, liberate hazardous byproducts.
-
SEGREGATION: Isolate from strong oxidizers and acids.[1]
-
DISPOSAL PATH: High-temperature incineration is the only validated method for complete destruction of the nitrile bond.[1]
Chemical Hazard Profile (The "Why")
To ensure safety, you must understand the mechanism of hazard. This compound is not just "toxic"; it is a reactive intermediate often used in JAK inhibitor synthesis.[1]
| Feature | Hazard Mechanism | Critical Safety Consequence |
| Nitrile Group ( | Susceptible to hydrolysis.[1] In the presence of strong acids or bases, it converts to carboxylic acids and ammonia. | Exothermic Reaction Risk: Do not mix with acidic waste streams (e.g., waste from acid workups).[1] |
| Pyrazole Ring | Nitrogen-rich heterocycle.[1] Known for biological activity (enzyme inhibition).[1][2] | Ecotoxicity: High potential for aquatic toxicity.[1][3] Must not enter municipal sewage systems.[1] |
| Physical State | Low-melting solid or viscous oil (depending on purity).[1] | Surface Contamination: Sticky residues can persist on weighing boats and spatulas.[1] Treat all consumables as hazardous waste.[1] |
GHS Classifications (Derived from Analogues):
Pre-Disposal & Handling Protocol
Personal Protective Equipment (PPE) Matrix
Trustworthiness Note: Standard latex gloves are insufficient for organic nitriles due to poor permeation resistance.
| Zone | PPE Requirement | Specification |
| Hands | Double Gloving | Inner: Nitrile (0.11mm).[1] Outer: Nitrile or Laminate (Silver Shield) if handling pure oil.[1] |
| Eyes | Chemical Goggles | Safety glasses with side shields are minimum; goggles required for liquid handling.[1] |
| Body | Lab Coat + Apron | Standard cotton lab coat.[1] Add Tyvek apron if pouring >100mL.[1] |
| Respiratory | Fume Hood | Mandatory. Do not handle on open bench.[1] |
Disposal Workflow & Decision Logic
This section details the operational steps for disposing of the chemical in various states.
Workflow Visualization: Waste Segregation Logic
Caption: Logical flow for categorizing nitrile/pyrazole waste streams to prevent incompatibility incidents.
Detailed Procedures
Scenario A: Pure Substance (Expired or Surplus)
-
Container: Keep in original manufacturer vial if possible. If transferring, use Amber Glass or HDPE.[1]
-
Labeling: Apply a hazardous waste label.
-
Disposal: Place in the Lab Pack drum destined for incineration. Do not bulk pour pure solid into liquid waste carboys.[1]
Scenario B: Reaction Mixtures (In Solution)
-
Quenching (If reactive reagents present): If the mixture contains unreacted thionyl chloride, strong bases, or hydrides, quench carefully before disposal.
-
pH Adjustment: Ensure the waste solution is between pH 6 and 8.
-
Why? To prevent hydrolysis of the nitrile in the waste drum.
-
-
Bulking:
-
Cap & Vent: Cap the carboy immediately. If gas evolution is suspected (from quenching), use a vented cap for 24 hours.[1]
Emergency Contingencies: Spills
Self-Validating System: If you cannot smell the solvent carrier, do not assume the air is safe. Pyrazole derivatives often have low vapor pressure but high toxicity.[1]
Spill Response Diagram
Caption: Immediate tactical response for spills > 10mL.
References
-
MilliporeSigma. (2024).[1][6] Safety Data Sheet: Pyrazole Derivatives and Nitriles.[1] Sigma-Aldrich.[1][3]
-
National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary: 3-(1H-Pyrazol-1-yl)propanenitrile (Analog).[1] PubChem.[1] Link
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. EPA.gov.[1] Link
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Link
-
Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Nitriles.[1] OSHA.gov.[1] Link
Personal protective equipment for handling 2-methyl-3-(1H-pyrazol-1-yl)propanenitrile
Executive Safety Summary
Treat as a High-Potency Pharmacophore Intermediate. In the absence of a compound-specific REACH dossier for 2-methyl-3-(1H-pyrazol-1-yl)propanenitrile, you must apply the Precautionary Principle . This protocol derives its safety margins from the toxicology of analogous aliphatic nitriles (e.g., 3-(1H-pyrazol-1-yl)propanenitrile) and aminopyrazoles.
Critical Hazards:
-
Metabolic Cyanide Release: Aliphatic nitriles can undergo hepatic metabolism (via Cytochrome P450) to release cyanide anions (
), leading to cytotoxic hypoxia. Symptoms may be delayed 2–6 hours. -
Ocular Damage: Pyrazole moieties are basic and can cause severe, irreversible eye damage (Category 1) upon contact.
-
Dermal Absorption: High permeability through standard laboratory gloves.
Hazard Identification & Risk Assessment
| Hazard Class | GHS Classification (Predicted) | Mechanism of Action |
| Acute Toxicity (Oral) | Category 3/4 | Metabolism to cyanohydrins and subsequent release of cyanide. |
| Acute Toxicity (Dermal) | Category 3 | Lipophilic aliphatic chain facilitates rapid transdermal absorption. |
| Skin/Eye Corrosion | Category 1/2 | Pyrazole nitrogen lone pairs act as Lewis bases, causing caustic burns to mucous membranes. |
| Target Organ Toxicity | STOT-RE (Spleen/Thyroid) | Observed in structurally similar pyrazole-alkane-nitriles (e.g., Ruxolitinib intermediates). |
Personal Protective Equipment (PPE) Matrix
Standard Nitrile examination gloves are INSUFFICIENT for prolonged contact. Aliphatic nitriles can permeate 4-mil nitrile rubber in <15 minutes.
PPE Selection Guide
| Protection Zone | Recommended Equipment | Technical Justification |
| Primary Hand Protection | Silver Shield® / 4H® (PE/EVAL/PE Laminate) | Breakthrough Time: >480 min. Impermeable to small organic nitriles. |
| Secondary Hand Protection | Nitrile (5-8 mil) | Worn over laminate gloves for dexterity and grip. Change immediately upon splash. |
| Respiratory | Half-mask with OV/AG/P100 Cartridge | OV: Captures organic vapors. AG: Neutralizes potential trace HCN hydrolysis. P100: HEPA filtration for solid particulates. |
| Ocular | Chemical Splash Goggles + Face Shield | Safety glasses are inadequate due to the risk of basic pyrazole burns. |
| Body | Tyvek® Lab Coat (Closed Front) | Prevents dust accumulation on street clothes. |
Operational Handling Protocol
Engineering Controls
-
Primary Barrier: All handling (weighing, solubilization) must occur within a certified Chemical Fume Hood or Powder Containment Enclosure .
-
Airflow: Maintain face velocity at 80–100 fpm.
-
Static Control: Use an ionizing bar during weighing; pyrazole powders are often electrostatic and prone to dispersal.
Workflow Visualization
The following diagram outlines the critical path for safe handling, emphasizing containment breaks.
Figure 1: Operational workflow ensuring containment of high-potency nitrile intermediates.
Step-by-Step Methodology
-
Preparation:
-
Verify the availability of a Cyanide Antidote Kit (check institutional protocols) and Oxygen supply nearby.
-
Pre-label waste containers: "TOXIC: ORGANIC NITRILE - DO NOT MIX WITH ACIDS."
-
-
Weighing:
-
Place the analytical balance inside the fume hood.
-
Don laminate gloves followed by nitrile gloves.
-
Weigh the solid into a tared vial. Do not use weighing paper; use a weighing boat or direct vial addition to minimize dust.
-
Wipe the exterior of the vial with a solvent-dampened Kimwipe (methanol/ethanol) before removing it from the hood.
-
-
Solubilization:
-
Add solvent (e.g., DMSO, DMF) immediately to the solid to reduce inhalation risk.
-
Once in solution, the risk shifts from dust inhalation to dermal absorption.
-
Emergency Response Procedures
Exposure Scenarios[1][2][3][4][5]
-
Skin Contact:
-
Inhalation:
-
Move to fresh air immediately.[3]
-
Administer 100% Oxygen if breathing is labored (trained personnel only).
-
Spill Cleanup
-
Evacuate the immediate area.
-
Don PPE: Full-face respirator (OV/P100), laminate gloves, Tyvek suit.
-
Neutralize: Cover spill with a 1:1 mixture of Sodium Hypochlorite (Bleach) and Water . This oxidizes the cyanide/nitrile moiety.
-
Absorb: Use vermiculite or sand.[1] Do not use acidic absorbents.
Waste Disposal Strategy
CRITICAL RULE: Never dispose of nitrile waste in Acidic Waste Streams .
-
Reaction:
-
Protocol:
-
Segregate liquid waste into a container labeled "Basic/Neutral Organic - High Hazard."
-
Adjust pH to >9 using Sodium Hydroxide (NaOH) to prevent HCN formation.
-
Solid waste (gloves, wipes) must be double-bagged and tagged as "Toxic Chemical Waste."
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for 3-(1H-pyrazol-1-yl)propanenitrile (Analogous Structure). Retrieved from [Link]
-
DeVito, S. C. (1996). Nitriles.[4] In Kirk-Othmer Encyclopedia of Chemical Technology. Wiley-Interscience. (Detailed mechanism of aliphatic nitrile metabolism).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
